4-Amino-2-(hydroxymethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEFOZIMAJPJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377156 | |
| Record name | 4-Amino-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104333-09-7 | |
| Record name | 4-Amino-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-Amino-2-(hydroxymethyl)phenol chemical properties and structure"
Content Type: Technical Guide / Whitepaper Subject: Chemical Properties, Synthesis, and Application Mechanisms of CAS 104333-09-7 Audience: Chemical Researchers, Formulation Scientists, and Regulatory Affairs Specialists
Executive Summary
4-Amino-2-(hydroxymethyl)phenol (CAS 104333-09-7) is a specialized aromatic amine derivative predominantly utilized as a coupler in oxidative hair coloring formulations and as a versatile intermediate in organic synthesis.[1] Distinguished from its methyl analog (4-amino-2-hydroxytoluene) by the presence of a hydroxymethyl (-CH₂OH) group at the ortho position, this compound exhibits enhanced hydrophilicity and unique steric properties that influence dye fastness and chromaticity. This guide provides a rigorous analysis of its structural behavior, synthetic pathways, analytical characterization, and mechanistic role in oxidative coupling.
Chemical Identity & Structural Analysis[2]
The molecule comprises a phenol core substituted with an amino group at the para position and a hydroxymethyl group at the ortho position relative to the hydroxyl moiety. This substitution pattern creates an amphoteric push-pull system, making the compound sensitive to pH changes and oxidative stress.
| Parameter | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 4-Amino-2-methylolphenol; 2-Hydroxymethyl-4-aminophenol |
| CAS Number | 104333-09-7 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| SMILES | Nc1ccc(O)c(CO)c1 |
| InChI Key | WSEFOZIMAJPJHW-UHFFFAOYSA-N |
Structural Significance
-
Ortho-Hydroxymethyl Group: Unlike a simple methyl group, the -CH₂OH moiety facilitates intramolecular hydrogen bonding with the phenolic oxygen. This interaction stabilizes the molecule but also modulates its reactivity during the oxidative coupling process, often shifting the resulting dye color toward violet/red spectra compared to toluene analogs.
-
Para-Amino Group: Acts as the primary nucleophilic center during coupling reactions (after oxidation of the partner molecule).
Physicochemical Properties[1][2][4][5][6][7]
The following data aggregates experimental values and high-confidence predictions based on structural homology.
| Property | Value | Context/Implication |
| Physical State | Crystalline Solid | Typically off-white to beige; darkens upon air exposure (oxidation). |
| Melting Point | 135 – 149 °C | Sharp melting range indicates high purity potential via recrystallization. |
| Solubility (Water) | Soluble | The -CH₂OH group significantly increases aqueous solubility compared to 4-amino-2-hydroxytoluene. |
| Solubility (Organic) | DMSO, Ethanol, Methanol | Soluble in polar organic solvents; limited solubility in non-polar hydrocarbons. |
| pKa (Predicted) | ~9.8 (Phenol), ~4.5 (Aniline) | Amphoteric nature requires buffered mobile phases for accurate HPLC analysis. |
| Stability | Air/Light Sensitive | Rapidly oxidizes to form quinone-like impurities if not stored under inert gas (Ar/N₂). |
Synthetic Routes & Manufacturing[1]
The industrial synthesis of this compound prioritizes the preservation of the hydroxymethyl group, which is labile under harsh reducing conditions. The most robust pathway involves the hydroxymethylation of a nitro-precursor followed by selective reduction.
Pathway Logic
-
Precursor Selection: 4-Nitrophenol is chosen because the nitro group deactivates the ring against over-substitution while directing the hydroxymethylation to the ortho position via base catalysis.
-
Hydroxymethylation: Reaction with formaldehyde (formalin) under basic conditions (Lederer-Manasse reaction conditions).
-
Selective Reduction: The nitro group is reduced to an amine. Catalytic hydrogenation (Pd/C) must be carefully controlled to prevent hydrogenolysis of the benzylic alcohol (-CH₂OH). Iron/Acid reduction is an alternative if benzyl cleavage is observed.
Diagram: Synthesis Workflow
Caption: Synthetic pathway via the Lederer-Manasse reaction followed by selective nitro reduction.
Mechanism of Action: Oxidative Coupling[8][9][10]
In hair dye applications, this compound functions as a Coupler . It does not oxidize directly to produce color; instead, it reacts with the oxidized form of a Primary Intermediate (e.g., p-Phenylenediamine or PPD).
The Reaction Cascade
-
Activation: The Primary Intermediate (PPD) is oxidized by peroxide to a Quinone Diimine (QDI) intermediate.
-
Attack: The Coupler (this compound) acts as a nucleophile. The carbon ortho to the amino group (or para to the hydroxyl) attacks the electrophilic QDI.
-
Chromophore Formation: Further oxidation and tautomerization yield a stable Indoamine or Indophenol dye. The hydroxymethyl group remains on the ring, modifying the steric environment and shifting the absorbance maximum (
).
Diagram: Oxidative Coupling Pathway[8][10][11]
Caption: Mechanism of indoamine dye formation via oxidative coupling with a primary intermediate.
Experimental Protocol: Analytical Quantification (HPLC)
To ensure purity and stability, High-Performance Liquid Chromatography (HPLC) is the standard validation method. The following protocol is designed to separate the compound from its oxidized byproducts and precursors.
Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.05 M Phosphate Buffer (pH 3.0). Acidic pH ensures the amine is protonated, improving peak shape.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV-Vis Diode Array at 220 nm (general ring absorption) and 275 nm (specific phenol/amine band).
-
Temperature: 25°C.
Gradient Profile
| Time (min) | % Buffer A | % Acetonitrile B | Phase Description |
| 0.0 | 95 | 5 | Equilibration |
| 10.0 | 80 | 20 | Elution of polar aminophenol |
| 15.0 | 50 | 50 | Wash of hydrophobic impurities |
| 20.0 | 95 | 5 | Re-equilibration |
Sample Preparation (Critical Step)
Anti-Oxidation Buffer: Dissolve samples in mobile phase containing 0.1% Ascorbic Acid . Reasoning: Aminophenols are prone to rapid auto-oxidation in solution, leading to "ghost peaks" of quinones. Ascorbic acid acts as a sacrificial antioxidant, preserving the analyte during the autosampler residence time.
Toxicology & Safety Profile
While specific SCCS opinions often group aminophenols, the safety profile of this compound aligns with Class 1 sensitizers used in oxidative dyes.
-
Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).
-
Sensitization: Categorized as a skin sensitizer.[3] Formulation limits (typically <1.5% on-head) are strictly regulated in cosmetic applications to mitigate contact dermatitis risks.
-
Genotoxicity: Generally, para-aminophenol derivatives require rigorous testing. The hydroxymethyl variant is considered to have a similar toxicological burden to 4-amino-2-hydroxytoluene, necessitating standard Ames test and in vitro micronucleus assay validation for new drug/cosmetic filings.
References
-
PubChem. (2025).[4] this compound (Compound).[1][4][5] National Library of Medicine. Available at: [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2010).[3][6] Opinion on 4-Amino-2-hydroxytoluene. European Commission.[7] (Cited for comparative toxicological class data). Available at: [Link]
-
RSC Advances. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (2012). HPLC chromatogram of 4-aminophenol derivatives. Available at: [Link]
Sources
- 1. Buy this compound (EVT-327080) | 104333-09-7 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. ec.europa.eu [ec.europa.eu]
- 4. This compound | C7H9NO2 | CID 2763826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 104333-09-7|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. cir-safety.org [cir-safety.org]
An In-Depth Technical Guide to the Biological Activity of 4-Amino-2-(hydroxymethyl)phenol
Foreword
For the discerning researcher in drug discovery and development, the exploration of novel chemical scaffolds with therapeutic potential is a perpetual frontier. Among these, the aminophenol class of compounds has consistently yielded derivatives with a broad spectrum of biological activities. This technical guide focuses on a specific, yet promising member of this family: 4-Amino-2-(hydroxymethyl)phenol. While extensively utilized as a pivotal intermediate in the synthesis of diverse bioactive molecules, its intrinsic biological profile warrants a closer examination. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into its synthesis, the biological activities of its derivatives, and detailed experimental protocols to facilitate further investigation. Our approach is rooted in scientific integrity, aiming to elucidate the knowns while clearly defining the avenues for future research.
Introduction to this compound: A Versatile Chemical Entity
This compound, with the chemical formula C₇H₉NO₂, is a substituted aminophenol characterized by an amino group and a hydroxymethyl group attached to the phenol ring.[1] This unique arrangement of functional groups imparts a versatile reactivity, making it a valuable precursor in the synthesis of a wide array of compounds, from pharmaceutical agents to dyes and pigments.[2] Its structural attributes, particularly the presence of electron-donating amino and hydroxyl groups, suggest a predisposition for various biological interactions.
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 104333-09-7 |
Source: PubChem CID 2763826[1]
Synthesis of this compound
The synthesis of this compound can be achieved through various chemical routes. A common and effective method involves a multi-step process that leverages readily available starting materials.
A prevalent synthetic pathway begins with the nitration of a suitable phenol derivative, followed by reduction of the nitro group to an amine, and subsequent hydroxymethylation. The choice of reagents and reaction conditions is critical to ensure high yield and purity of the final product.
Caption: A generalized workflow for the synthesis of this compound.
Biological Activities of this compound Derivatives
While direct and extensive studies on the biological activity of this compound are limited in publicly available literature, a significant body of research highlights the diverse and potent activities of its derivatives. This strongly suggests that the this compound scaffold is a valuable pharmacophore for the design of novel therapeutic agents. The functional groups of the parent compound, namely the amino and hydroxyl moieties, are key interaction points that can be chemically modified to modulate biological activity.[2]
Antimicrobial and Antidiabetic Activities
Derivatives of 4-aminophenol have demonstrated significant potential as both antimicrobial and antidiabetic agents. For instance, Schiff base derivatives of 4-aminophenol have been synthesized and shown to exhibit broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[3] Furthermore, these derivatives have displayed notable inhibitory effects on α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion, indicating their potential in the management of diabetes.[3] The mechanism of action is often attributed to the interaction of the imine group of the Schiff base with microbial enzymes or cellular components.[3]
Anticancer Potential
The 4-aminophenol framework is a recurring motif in the design of anticancer agents. The ability of certain 4-aminophenol derivatives to interact with DNA suggests a potential mechanism for their cytotoxic effects against cancer cells.[3] For example, metal complexes of derivatives of this compound have been tested for their anticancer activity, with some showing moderate in vitro activity against cell lines like HeLa.[2] The planar nature of the aromatic ring and the potential for the functional groups to coordinate with metal ions or interact with biological macromolecules are key to this activity.
Neuroprotective Effects
Derivatives of this compound have emerged as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease.[2] Certain synthesized derivatives have exhibited potent and selective inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's.[2] In addition to enzyme inhibition, these compounds have demonstrated antioxidant properties and the ability to hinder the aggregation of β-amyloid plaques, a hallmark of Alzheimer's pathology.[2] The neuroprotective effects of phenolic compounds are often linked to their ability to scavenge free radicals and modulate signaling pathways involved in neuronal survival.
Caption: The this compound scaffold as a basis for derivatives with diverse biological activities.
Experimental Protocols for Biological Evaluation
To facilitate further research into the biological activities of this compound and its derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
Tyrosinase Inhibition Assay
Principle: Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation. This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase, which results in the formation of dopachrome, a colored product.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.8).
-
Mushroom Tyrosinase solution (1000 U/mL in phosphate buffer).
-
L-DOPA solution (2 mM in phosphate buffer).
-
Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO).
-
Positive control: Kojic acid solution.
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution or positive control to the respective wells.
-
Add 20 µL of the mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the antioxidant activity of a compound by its ability to donate a hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow.
Protocol:
-
Reagent Preparation:
-
DPPH solution (0.1 mM in methanol).
-
Test compound solutions at various concentrations in methanol.
-
Positive control: Ascorbic acid or Trolox solution in methanol.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the test compound solution or positive control to the respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
Principle: This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture and Plating:
-
Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%).
-
Concluding Remarks and Future Directions
This compound stands as a molecule of significant interest, not only as a versatile building block in synthetic chemistry but also as a promising scaffold for the development of novel therapeutic agents. The documented biological activities of its derivatives across antimicrobial, antidiabetic, anticancer, and neuroprotective domains underscore the latent potential held within its core structure.
However, it is imperative to acknowledge the current gap in the scientific literature concerning the intrinsic biological activity of the parent compound. To fully harness its potential, future research should be directed towards a comprehensive evaluation of this compound itself. Elucidating its specific interactions with biological targets, its pharmacokinetic profile, and its safety profile will be crucial steps in translating the promise of its derivatives into tangible therapeutic advancements. This technical guide provides the foundational knowledge and experimental frameworks to empower researchers to embark on this exciting and potentially rewarding line of inquiry.
References
- EvitaChem. (n.d.). Buy this compound (EVT-327080).
-
Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to 4-Amino-2-(hydroxymethyl)phenol (CAS No. 104333-09-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of 4-Amino-2-(hydroxymethyl)phenol, a versatile organic compound with significant potential in pharmaceutical research and development. Drawing upon established chemical principles and contemporary research, this document details the synthesis, characterization, potential therapeutic applications, and critical handling considerations for this compound. The information presented herein is intended to empower researchers to effectively utilize this molecule in their discovery and development workflows.
Core Chemical and Physical Properties
This compound, also known by its IUPAC name 4-amino-2-(hydroxymethyl)benzenol, is a substituted phenol derivative.[1][2] Its structure, featuring an amino group, a hydroxyl group, and a hydroxymethyl group on a benzene ring, imparts a unique combination of chemical reactivity and potential for biological activity.[1] This trifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and dyes.[1]
| Property | Value | Source |
| CAS Number | 104333-09-7 | [2] |
| Molecular Formula | C₇H₉NO₂ | [2] |
| Molecular Weight | 139.15 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 147 - 149 °C | [4] |
| Solubility | Moderately soluble in alcohols; can be recrystallized from hot water.[5] Soluble in polar solvents.[1] | [1][5] |
| Stability | Deteriorates under the influence of air and light.[6] | [6] |
Synthesis and Purification: A Practical Workflow
The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the reduction of a nitro group to an amine and the introduction of a hydroxymethyl group. The following protocol is a representative example adapted from established methodologies for related aminophenol derivatives.[5][7]
Synthetic Pathway Overview
A plausible synthetic route starts from 4-nitrophenol, which undergoes hydroxymethylation followed by reduction of the nitro group.
Caption: Synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Hydroxymethylation of 4-Nitrophenol
-
In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, dissolve 4-nitrophenol in an appropriate solvent such as aqueous ethanol.
-
Add a base, for example, sodium hydroxide, to the solution to facilitate the reaction.
-
Slowly add an aqueous solution of formaldehyde to the reaction mixture while maintaining the temperature. The reaction is typically carried out at a moderately elevated temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a suitable acid, such as acetic acid.
-
The product, 2-(hydroxymethyl)-4-nitrophenol, can be isolated by extraction and purified by recrystallization.
Step 2: Reduction of 2-(Hydroxymethyl)-4-nitrophenol
-
Dissolve the purified 2-(hydroxymethyl)-4-nitrophenol in a solvent like ethanol or ethyl acetate.[8]
-
Add a catalyst, such as palladium on carbon (Pd/C).[8]
-
Carry out the hydrogenation reaction under a hydrogen atmosphere at a pressure ranging from 1 to 3 atm.[8] The reaction is typically performed at room temperature to 50°C.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, filter off the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by recrystallization from hot water or a suitable organic solvent mixture to yield a crystalline solid.[3][5]
Analytical Characterization
Ensuring the identity and purity of this compound is paramount for its application in research and development. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for purity assessment and for monitoring the compound during stability studies.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[9] |
| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (pH 6.3)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection | UV at 245 nm[9] |
| Column Temperature | 25 °C[9] |
| Injection Volume | 10 µL[9] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be utilized for the identification and quantification of volatile impurities.
Representative GC-MS Parameters:
| Parameter | Condition |
| Column | Capillary column suitable for polar compounds |
| Carrier Gas | Helium at a constant flow rate[10] |
| Injector Temperature | 250 °C[10] |
| Oven Program | Start at a low temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 240°C)[10] |
| Mass Spectrometer | Electron Impact (EI) ionization at 70 eV[10] |
| Source Temperature | 240 °C[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for the structural elucidation of the synthesized compound.
Expected NMR Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the protons of the amino and hydroxyl groups. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.[3][11]
-
¹³C NMR: Resonances for the aromatic carbons, with the carbons attached to the oxygen and nitrogen atoms shifted downfield, and a signal for the methylene carbon of the hydroxymethyl group.[3][11]
Potential Therapeutic Applications and Mechanisms of Action
Derivatives of aminophenol have shown promise in several therapeutic areas, suggesting that this compound could serve as a valuable scaffold in drug discovery.
Alzheimer's Disease
Phenolic compounds are being investigated for their potential to combat Alzheimer's disease.[12] The proposed mechanisms of action include:
-
Anticholinesterase Activity: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.[13][14]
-
Antioxidant and Anti-inflammatory Effects: The phenolic hydroxyl group can act as a radical scavenger, mitigating oxidative stress, while the overall structure may modulate inflammatory pathways in the brain.[12]
Caption: Potential mechanisms of action in Alzheimer's disease.
Diabetes
Phenolic compounds are known to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[15][16][17] By inhibiting this enzyme, the rate of glucose absorption can be slowed, which is beneficial for managing blood sugar levels in diabetic patients.
Caption: Potential mechanism of action in diabetes.
Antimicrobial Activity
The phenolic nature of the compound suggests potential antimicrobial activity. Phenols can exert their antimicrobial effects by disrupting the cell membranes of microorganisms, leading to leakage of intracellular components and cell death.
Stability and Degradation
Understanding the stability of this compound is critical for its proper storage and use in formulations. As a substituted aminophenol, it is susceptible to degradation under certain conditions.
Forced Degradation Studies
To identify potential degradation products and establish a stability-indicating analytical method, forced degradation studies should be performed under the following conditions:
-
Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide at elevated temperatures.
-
Oxidative Degradation: Exposure to hydrogen peroxide.
-
Thermal Degradation: Heating the solid material and a solution of the compound.
-
Photodegradation: Exposing the solid material and a solution to UV and visible light.
A related compound, 4-aminophenol, is known to degrade into products such as benzoquinone.[18]
Storage Recommendations
Based on the general properties of aminophenols, it is recommended to store this compound in a cool, dark place under an inert atmosphere to minimize degradation due to light and air.[6]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood.
-
In case of contact:
-
Skin: Wash the affected area with soap and water.
-
Eyes: Rinse cautiously with water for several minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Seek medical attention.
-
Conclusion
This compound is a promising chemical entity with a versatile synthetic potential and a range of possible therapeutic applications. Its unique structure makes it a valuable building block for the development of novel drugs targeting a variety of diseases. This guide provides a foundational understanding of its synthesis, characterization, and potential uses, empowering researchers to explore its full potential in their scientific endeavors.
References
- Google Patents. (n.d.). EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.
- Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1383.
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]
-
MDPI. (n.d.). 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]
- Google Patents. (n.d.). US2680747A - Process of preparing 4-methyl-7-bis (beta-hydroxyethyl) amino coumarin.
-
Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]
-
PubMed. (2022). Phenolic compounds as α-glucosidase inhibitors: a docking and molecular dynamics simulation study. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the.... Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min),.... Retrieved from [Link]
-
IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Retrieved from [Link]
-
MDPI. (n.d.). Anticholinesterase Activity of Selected Medicinal Plants from Navarra Region of Spain and a Detailed Phytochemical Investigation of Origanum vulgare L. ssp. vulgare. Retrieved from [Link]
-
Springer Publishing. (n.d.). Drug Names, Mechanisms, Descriptions, and Contraindications. Retrieved from [Link]
-
PubMed Central. (2022). Structural diversity using amino acid “Customizable Units”: conversion of hydroxyproline (Hyp) into nitrogen heterocycles. Retrieved from [Link]
- Google Patents. (n.d.). CN101522631A - Derivatives of 4-(2-amino-1-hydroxyethyl)phenol as agonists of the ss2 adrenergic receptor.
-
Taylor & Francis Online. (2022). Phenolic compounds as α-glucosidase inhibitors: a docking and molecular dynamics simulation study. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stability of aqueous solutions of N-acetyl-p-aminophenol. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
-
Oxford Academic. (n.d.). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Retrieved from [Link]
-
ScienceDirect. (n.d.). α-glucosidase inhibition of phenolic acids and flavonoids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and characterization of poly(m-aminophenol)-succinat. Retrieved from [Link]
-
Scribd. (n.d.). 4-Aminophenol in Paracétamol. Retrieved from [Link]
-
Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. Retrieved from [Link]
-
Frontiers. (2025). α-Glucosidase inhibitory activity of polyphenol-rich sugarcane extract: screening and mechanistic insights based on biolayer interferometry-mass spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Determination of aminophenol isomers by high-speed liquid chromatography. Retrieved from [Link]
-
PubMed. (2008). 4-Aminopyridine Derivatives With Anticholinesterase and Antiamnesic Activity. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (n.d.). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Retrieved from [Link]
-
MDPI. (2023). Phenolic Profile, Inhibition of α-Amylase and α-Glucosidase Enzymes, and Antioxidant Properties of Solanum elaeagnifolium Cav. (Solanaceae): In Vitro and In Silico Investigations. Retrieved from [Link]
-
Nature. (n.d.). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. Retrieved from [Link]
-
Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]
-
ResearchGate. (n.d.). p-Aminophenol concentration–time profile for stability study samples..... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determination of 4-aminophenol in a pharmaceutical formulation using surface enhanced Raman scattering: From development to method validation. Retrieved from [Link]
- Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 6. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor - Google Patents [patents.google.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. irjet.net [irjet.net]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. connect.springerpub.com [connect.springerpub.com]
- 14. 4-Aminopyridine derivatives with anticholinesterase and antiamnesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenolic compounds as α-glucosidase inhibitors: a docking and molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Data of 4-Amino-2-(hydroxymethyl)phenol
The following technical guide details the spectroscopic characterization of 4-Amino-2-(hydroxymethyl)phenol (CAS: 104333-09-7), a critical intermediate in oxidative dye chemistry and pharmaceutical synthesis.
Executive Summary & Compound Identity
This compound (also known as Edinol or 2-hydroxymethyl-4-aminophenol) is a tri-functionalized benzene derivative characterized by an electron-rich aromatic core.[1] Its stability and reactivity are governed by the interplay between the phenolic hydroxyl, the hydroxymethyl arm, and the para-amino group.[1]
-
Molecular Formula:
[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Molecular Weight: 139.15 g/mol [2]
-
Structural Class: Aminophenol / Benzyl alcohol derivative[1]
Structural Significance in Spectroscopy
The molecule exhibits an 1,2,4-substitution pattern .[1] This specific arrangement creates distinct shielding zones in NMR and unique fragmentation pathways in Mass Spectrometry (MS).[1] The presence of both phenolic and aliphatic hydroxyl groups allows for specific differentiation via Infrared (IR) spectroscopy.[3]
Material Characterization Strategy
Before spectroscopic analysis, purity must be validated.[1] Oxidative instability of the amino-phenol core requires careful sample preparation.[1]
Purity Assessment Protocol
-
Dissolution: Dissolve 5 mg in degassed Methanol-
or DMSO- (to prevent auto-oxidation). -
TLC Visualization: Silica gel 60 F254; Eluent: Ethyl Acetate/Hexane (3:1).
-
Observation: The compound is UV active. Oxidation products (quinones) appear as colored spots near the solvent front.
-
Mass Spectrometry (MS) Analysis
Objective: Confirm molecular weight and analyze fragmentation stability.
Experimental Parameters (ESI-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent: Methanol + 0.1% Formic Acid.
Data Interpretation
| Ion Type | m/z (Observed) | Assignment | Mechanistic Origin |
| Molecular Ion | 140.16 | Protonation of the amine ( | |
| Base Peak | 122.15 | Loss of water from the hydroxymethyl group (formation of quinone methide-like cation). | |
| Fragment | 108.1 | Benzylic cleavage losing the hydroxymethyl group. |
Fragmentation Pathway (DOT Visualization)
The following diagram illustrates the primary fragmentation logic, crucial for confirming the hydroxymethyl attachment.
Caption: Fig 1. Primary fragmentation pathways showing characteristic loss of water and hydroxymethyl group.
Infrared Spectroscopy (FT-IR)
Objective: Differentiate between the phenolic OH, aliphatic OH, and Amino groups.[1]
Experimental Protocol
-
Method: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet.[1]
-
Scan Range: 4000 – 600
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Diagnostic Bands
| Frequency ( | Intensity | Functional Group | Assignment Notes |
| 3350 – 3450 | Medium, Sharp | Primary amine doublet (asymmetric/symmetric). | |
| 3200 – 3350 | Broad, Strong | Overlapping Phenolic and Aliphatic OH (H-bonded). | |
| 2850 – 2950 | Weak | Aliphatic methylene ( | |
| 1590 – 1610 | Strong | Benzene ring breathing mode. | |
| 1510 | Strong | Scissoring vibration of primary amine. | |
| 1230 | Strong | Phenolic C-O bond. | |
| 1010 – 1050 | Medium | Primary alcohol ( |
Nuclear Magnetic Resonance (NMR)
Objective: Elucidate the 1,2,4-substitution pattern and confirm the integrity of the hydroxymethyl group.
Solvent Selection
DMSO-
-
Reason: It prevents rapid proton exchange, allowing observation of the labile -OH and -NH2 protons which are often invisible in Methanol-
orngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> .
NMR Data (400 MHz, DMSO- )
The aromatic region displays an ABX system (or modified AMX) due to the asymmetry.[1]
| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |
| 8.50 | Broad Singlet | 1H | Phenolic | Exchangeable ( |
| 6.55 | Doublet (d) | 1H | H-6 (Ortho to OH) | |
| 6.45 | Singlet (d) | 1H | H-3 (Ortho to | |
| 6.35 | dd | 1H | H-5 (Ortho to | |
| 4.90 | Triplet/Broad | 1H | Aliphatic | Coupled to |
| 4.42 | Doublet/Singlet | 2H | Benzylic | Shifts to singlet upon |
| 4.20 | Broad Singlet | 2H | Amino | Exchangeable. |
Structural Logic (Causality)[1]
-
H-3 (6.45 ppm): This proton appears as a narrow doublet or singlet.[1] It is located between the hydroxymethyl group and the amine. The amine's shielding effect (ortho position) pushes it upfield compared to benzene (7.26 ppm).[1]
-
H-6 (6.55 ppm): Located ortho to the phenolic oxygen. Phenolic oxygen is electron-donating, shielding this position, but less so than the amine effect on H-3/H-5.[1]
-
H-5 (6.35 ppm): The most shielded aromatic proton. It is ortho to the amine and para to the phenolic OH, receiving electron density from both strong donors.
NMR Data (100 MHz, DMSO- )
| Shift ( | Carbon Type | Assignment |
| 148.5 | Quaternary ( | C-1 (Attached to Phenolic OH) |
| 140.2 | Quaternary ( | C-4 (Attached to |
| 128.5 | Quaternary ( | C-2 (Attached to |
| 115.8 | Methine ( | C-6 |
| 114.2 | Methine ( | C-3 |
| 113.5 | Methine ( | C-5 |
| 60.5 | Methylene ( | Benzylic Carbon ( |
Experimental Workflow Visualization
The following diagram outlines the logical flow for confirming the structure of this compound using the data above.
Caption: Fig 2. Step-by-step spectroscopic validation workflow for structural confirmation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763826, this compound. Retrieved from [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard reference for NMR shift prediction rules).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for Aminophenol fragmentation patterns).
Sources
Technical Guide: A Deep Dive into the Antimicrobial and Antidiabetic Potential of 4-Amino-2-(hydroxymethyl)phenol Derivatives
Preamble: The Imperative for Novel Therapeutic Scaffolds
In the landscape of modern therapeutics, researchers are confronted by two escalating global health crises: the rise of antimicrobial resistance and the pervasive spread of diabetes mellitus. The diminishing efficacy of existing antibiotics necessitates the discovery of novel chemical entities that can circumvent established resistance mechanisms. Concurrently, the management of Type 2 diabetes, a complex metabolic disorder, demands therapeutic agents that can effectively control hyperglycemia with minimal side effects.
Phenolic compounds have long been recognized for their diverse biological activities, serving as a rich reservoir for drug discovery.[1][2] Within this broad class, the 4-Amino-2-(hydroxymethyl)phenol scaffold presents a particularly compelling starting point for synthetic modification. Its structure, featuring hydroxyl and amino groups, offers reactive sites for the development of derivative libraries with potentially enhanced biological functions. This guide provides a technical exploration of the synthesis, mechanisms of action, and in-vitro validation of this compound derivatives as promising antimicrobial and antidiabetic agents. It is designed for researchers and drug development professionals seeking to leverage this chemical framework for therapeutic innovation.
Part 1: Synthesis and Characterization of Novel Derivatives
The strategic modification of the core this compound structure is paramount to unlocking its therapeutic potential. A robust and versatile method for generating a library of derivatives is through the formation of Schiff bases (imines). This reaction involves the condensation of the primary amine group on the phenol ring with a variety of carbonyl compounds, typically aldehydes.[3] This approach allows for the systematic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR).
Generalized Synthetic Protocol: Schiff Base Formation
The following protocol outlines a general procedure for synthesizing Schiff base derivatives of 4-aminophenol, which can be adapted for the this compound core.[3]
Rationale: This one-pot condensation reaction is efficient and high-yielding. The use of an alcohol solvent facilitates the dissolution of reactants and the removal of the water byproduct, driving the equilibrium towards product formation. A catalytic amount of acid is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Aldehyde Addition: To this solution, add 1.0-1.1 equivalents of the desired substituted aldehyde. The choice of aldehyde determines the final R-group on the imine nitrogen.
-
Catalysis (Optional): Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-6 hours. The reaction progress should be monitored using Thin-Layer Chromatography (TLC).[3]
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under a vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[3]
-
Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 NMR (¹³C-NMR).[3] Key diagnostic signals include the appearance of a characteristic C=N (imine) stretch in the FT-IR spectrum (approx. 1600-1650 cm⁻¹) and a singlet for the azomethine proton (-CH=N-) in the ¹H-NMR spectrum (approx. 8-9 ppm).[3]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and characterization of derivatives.
Part 2: Evaluating the Antimicrobial Potential
Phenolic compounds exert their antimicrobial effects through a multi-targeted approach, making it difficult for microbes to develop resistance.[4][5] The primary mechanisms involve the disruption of cell integrity and vital metabolic processes.
Core Mechanisms of Antimicrobial Action
-
Cell Membrane Disruption: The lipophilic nature of the phenol ring allows these derivatives to intercalate into the bacterial cell membrane's lipid bilayer. This disrupts membrane fluidity and integrity, leading to increased permeability and the leakage of essential intracellular components like ions, ATP, and nucleic acids, ultimately causing cell death.[4][6][7]
-
Enzyme Inhibition and Protein Denaturation: The hydroxyl groups on the phenol ring can form hydrogen bonds with microbial enzymes and other proteins, altering their conformation and inactivating them.[4] This disrupts critical metabolic pathways necessary for survival.
-
Oxidative Stress Induction: Some phenolic compounds can generate reactive oxygen species (ROS), which cause damage to DNA, lipids, and proteins, leading to significant cellular stress and apoptosis.[4]
Caption: Key mechanisms of antimicrobial action by phenolic derivatives.
Experimental Protocols for Antimicrobial Screening
A hierarchical screening approach is recommended, starting with a qualitative diffusion assay followed by a quantitative dilution method to determine the minimum inhibitory concentration (MIC).
Rationale: This method provides a rapid, preliminary assessment of the antimicrobial activity of the synthesized compounds.[8][9] A zone of growth inhibition around the well indicates that the compound is effective against the test microorganism.
Step-by-Step Procedure:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a microbial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6 mm diameter) into the agar using a sterile cork borer.
-
Sample Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound, dissolved in a suitable solvent (like DMSO), into each well. A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each well.
Rationale: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][10] It is considered the gold standard for susceptibility testing.
Step-by-Step Procedure:
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Serial Dilution: Add 50 µL of the test compound (at a starting concentration, e.g., 1000 µg/mL) to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate.
-
Inoculation: Add 50 µL of the standardized microbial inoculum (prepared as in 2.2.1 but diluted in MHB) to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. An indicator dye like Resazurin can be added to aid visualization.
Data Presentation: Antimicrobial Activity
Quantitative data from the broth microdilution assay should be summarized in a clear, tabular format.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound | R-Group (from Aldehyde) | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. C. albicans (Fungus) |
|---|---|---|---|---|
| Parent Core | -H | >256 | >256 | >256 |
| Derivative 1 | 4-Nitrobenzylidene | 32 | 64 | 128 |
| Derivative 2 | 4-Chlorobenzylidene | 16 | 32 | 64 |
| Derivative 3 | 2-Hydroxybenzylidene | 8 | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 4 |
(Note: Data is hypothetical and for illustrative purposes only)
Part 3: Exploring the Antidiabetic Potential
A primary strategy for managing Type 2 diabetes is to control postprandial hyperglycemia (the spike in blood glucose after a meal). This can be achieved by inhibiting key digestive enzymes responsible for breaking down complex carbohydrates into absorbable glucose.[11][12]
Core Mechanism: Inhibition of Carbohydrate-Hydrolyzing Enzymes
-
α-Amylase Inhibition: α-Amylase, present in saliva and pancreatic secretions, is responsible for the initial breakdown of large polysaccharides like starch into smaller oligosaccharides.[13]
-
α-Glucosidase Inhibition: α-Glucosidase, located in the brush border of the small intestine, completes the digestion process by hydrolyzing oligosaccharides and disaccharides into monosaccharides (like glucose) that can be absorbed into the bloodstream.[12][13]
By inhibiting these enzymes, phenolic derivatives can delay carbohydrate digestion, leading to a slower and lower rise in post-meal blood glucose levels.[14][15] The mechanism often involves the binding of the inhibitor to the active site of the enzyme, either competitively or non-competitively.[14]
Caption: Inhibition of key digestive enzymes to control glucose absorption.
Experimental Protocols for Antidiabetic Screening
Rationale: This colorimetric assay measures the ability of a compound to inhibit α-amylase activity by quantifying the amount of starch remaining after the enzymatic reaction.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a solution of α-amylase in phosphate buffer (pH 6.9), a starch solution, and an iodine-potassium iodide (I-KI) solution.
-
Reaction Setup: In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Enzyme Addition: Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.
-
Substrate Addition: Add 50 µL of the starch solution to start the reaction and incubate for a further 20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 25 µL of 1M HCl.
-
Color Development: Add 100 µL of the I-KI solution to each well.
-
Data Collection: Measure the absorbance at 630 nm. The percentage of inhibition is calculated relative to a control reaction without an inhibitor. The IC50 value (concentration causing 50% inhibition) is then determined.[12]
Rationale: This assay uses the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme α-glucosidase cleaves pNPG to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[16][17]
Step-by-Step Procedure:
-
Reaction Setup: In a 96-well plate, add 50 µL of the test compound at various concentrations to 100 µL of α-glucosidase solution in phosphate buffer (pH 6.9). Incubate at 37°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding 50 µL of pNPG solution.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1M Na₂CO₃.
-
Data Collection: Measure the absorbance of the yellow p-nitrophenol at 405 nm.[13]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.[13][16]
Data Presentation: Antidiabetic Activity
IC50 values provide a quantitative measure of the inhibitory potency of the derivatives.
Table 2: In Vitro Enzyme Inhibitory Activity (IC50) of Derivatives
| Compound | R-Group (from Aldehyde) | α-Amylase Inhibition IC50 (µM) | α-Glucosidase Inhibition IC50 (µM) |
|---|---|---|---|
| Parent Core | -H | >500 | >500 |
| Derivative 1 | 4-Nitrobenzylidene | 150.5 ± 11.2 | 85.3 ± 6.7 |
| Derivative 2 | 4-Chlorobenzylidene | 125.8 ± 9.5 | 60.1 ± 4.9 |
| Derivative 3 | 2-Hydroxybenzylidene | 98.2 ± 7.3 | 25.4 ± 2.1 |
| Acarbose | (Positive Control) | 45.6 ± 3.8 | 15.2 ± 1.3 |
(Note: Data is hypothetical and for illustrative purposes only, based on trends seen in literature)
Part 4: Conclusion and Future Directions
This guide outlines the foundational framework for investigating this compound derivatives as a promising class of dual-action therapeutic agents. The synthetic versatility of the core structure, combined with the multi-targeted mechanisms of phenolic compounds, provides a strong rationale for their development. The presented protocols for synthesis, characterization, and in-vitro screening offer a validated pathway for identifying lead compounds.
Future work should focus on:
-
Broad-Spectrum Screening: Expanding the panel of microbial strains to include resistant phenotypes (e.g., MRSA) and additional fungal pathogens.
-
In-depth Mechanistic Studies: Investigating the precise molecular interactions through enzyme kinetics and molecular docking studies.[18]
-
Structure-Activity Relationship (SAR) Elucidation: Synthesizing a broader library of derivatives to build a comprehensive SAR model that can guide the rational design of more potent and selective compounds.
-
Toxicity and In-Vivo Studies: Assessing the cytotoxicity of lead compounds in mammalian cell lines, followed by efficacy and safety evaluation in animal models of infection and diabetes.[19]
By systematically applying these principles, the research community can harness the potential of the this compound scaffold to develop next-generation therapies for critical global health challenges.
References
- The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry - MDPI. (URL: )
- A comprehensive review on in-vitro methods for anti- microbial activity. (URL: )
- Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review - Frontiers. (URL: )
-
Methods for in vitro evaluating antimicrobial activity: A review - PubMed. (URL: [Link])
-
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC. (URL: [Link])
-
A comprehensive review on in-vitro methods for anti- microbial activity - ResearchGate. (URL: [Link])
-
Methods for in vitro evaluating antimicrobial activity: A review - PubMed. (URL: [Link])
-
Dietary phenolic compounds as promising therapeutic agents for diabetes and its complications: A comprehensive review - PMC. (URL: [Link])
-
An Overview on Plant Derived Phenolic Compounds and Their Role in Treatment and Management of Diabetes - PMC. (URL: [Link])
-
Natural Antidiabetic Agents: Insights into Ericaceae-Derived Phenolics and Their Role in Metabolic and Oxidative Modulation in Diabetes - MDPI. (URL: [Link])
-
THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS - IIP Series. (URL: [Link])
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in - AKJournals. (URL: [Link])
-
Future Antimicrobials: Natural and Functionalized Phenolics - PMC - NIH. (URL: [Link])
-
Preventing Microbial Infections with Natural Phenolic Compounds - MDPI. (URL: [Link])
-
An Overview on Plant Derived Phenolic Compounds and Their Role in Treatment and Management of Diabetes - Journal of Pharmacopuncture. (URL: [Link])
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - MDPI. (URL: [Link])
-
In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract - PMC. (URL: [Link])
-
In Vitro α-Amylase, α-Glucosidase Inhibition, and Anti - Asian Medical Journal and Alternative Medicine. (URL: [Link])
-
Antihyperglycemic and antihyperlipidemic activities of 2-(4-[(2-hydroxybenzyl) amino]-phenyl amino-methyl)-phenol in STZ induced diabetic rats - PubMed. (URL: [Link])
-
In vitro α-amylase and α-glucosidase inhibitory activity of Ononis angustissima extracts - Journal of Applied Pharmaceutical Science. (URL: [Link])
-
In Vitro Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities and Antioxidant Capacity of Helichrysum cymosum and Helichrysum pandurifolium Schrank Constituents - MDPI. (URL: [Link])
-
(PDF) In vitro studies on the inhibition of α-amylase and α-glucosidase by hydro-ethanolic extract of Pluchea lanceolata, Alhagi pseudalhagi, Caesalpinia bonduc - ResearchGate. (URL: [Link])
-
(PDF) In silico analysis of antidiabetic potential of phenolic compounds from blue corn (Zea mays L.) and black bean (Phaseolus vulgaris L.) - ResearchGate. (URL: [Link])
-
In silico analysis of antidiabetic potential of phenolic compounds from blue corn (Zea mays L.) and black bean (Phaseolus vulgaris L.) - PMC. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. In silico analysis of antidiabetic potential of phenolic compounds from blue corn (Zea mays L.) and black bean (Phaseolus vulgaris L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. iipseries.org [iipseries.org]
- 6. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. akjournals.com [akjournals.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dietary phenolic compounds as promising therapeutic agents for diabetes and its complications: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Overview on Plant Derived Phenolic Compounds and Their Role in Treatment and Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianmedjam.researchcommons.org [asianmedjam.researchcommons.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Antihyperglycemic and antihyperlipidemic activities of 2-(4-[(2-hydroxybenzyl) amino]-phenyl amino-methyl)-phenol in STZ induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Amino-2-(hydroxymethyl)phenol: A Bifunctional Scaffold for High-Performance Polymers and Oxidative Dye Systems
[1]
Executive Summary
This compound (CAS: 104333-09-7 ) is a specialized aromatic building block characterized by a "saligenin" (2-hydroxybenzyl alcohol) core substituted with a primary amine at the para position.[1] Unlike simple aminophenols, this molecule possesses three distinct reactive centers: a phenolic hydroxyl, a benzylic alcohol, and an aromatic amine.
This trifunctional nature drives its two primary industrial applications:
-
Oxidative Dye Chemistry: It serves as a "primary intermediate" (developer) in permanent hair colorants, specifically engineered to produce intense violet-red tones that are difficult to achieve with standard p-aminophenol.[1]
-
Polybenzoxazine Resins: In material science, it acts as a self-curing monomer.[1] The proximity of the hydroxyl and hydroxymethyl groups allows for unique condensation pathways, forming high-integrity thermoset networks without the need for harsh catalysts.
Chemical Profile & Reactivity[2][3][4][5][6]
Structural Analysis
The molecule combines the structural features of p-aminophenol and salicyl alcohol.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 104333-09-7 |
| Molecular Formula | C |
| Molecular Weight | 139.15 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; slightly soluble in water |
| pKa (Calculated) | Phenol: ~9.8, Amine: ~4.5 |
Reactivity Matrix
The compound's utility stems from the orthogonal reactivity of its functional groups:
-
Amine (-NH
): Acts as a nucleophile for amide coupling, reductive amination, or oxidative coupling (in dyes). -
Hydroxymethyl (-CH
OH): A "benzylic" alcohol susceptible to oxidation (to salicylaldehydes) or nucleophilic substitution (forming ethers/amines). -
Phenol (-OH): Activates the ring for electrophilic aromatic substitution and participates in ring-closure reactions (e.g., benzoxazine formation).[1]
Synthetic Pathways[1][8]
The industrial synthesis of this compound typically avoids direct hydroxymethylation of the sensitive amine.[1] Instead, it proceeds via a nitro-precursor to prevent oxidation.[1]
Core Synthesis Route: The Nitro-Reduction Strategy
This protocol ensures high regioselectivity and yield.[1]
Step 1: Hydroxymethylation of p-Nitrophenol [1]
-
Reagents: p-Nitrophenol, Formaldehyde (37% aq), NaOH (catalytic).
-
Mechanism: Base-catalyzed electrophilic aromatic substitution.[1] The nitro group directs the incoming hydroxymethyl group ortho to the phenol (meta to the nitro).
Step 2: Chemoselective Reduction
-
Reagents: H
(gas), Pd/C (10%), Ethanol/Ethyl Acetate. -
Conditions: Mild pressure (1-3 atm) to reduce the nitro group without hydrogenolysis of the benzylic alcohol.
Figure 1: Synthetic route from p-nitrophenol. The benzylic alcohol is preserved during the mild reduction step.
Key Applications
Oxidative Dye Chemistry (Hair Colorants)
In permanent hair dyes, this compound acts as a primary intermediate .[1][2][3] When mixed with hydrogen peroxide (H
-
Mechanism: The primary amine is oxidized to a quinone imine, which is then attacked by the coupler.
-
Advantage: The hydroxymethyl group at the C2 position electronically influences the chromophore, shifting the absorption spectrum toward deep violet and red wavelengths, which are chemically stable and fade-resistant.
Polybenzoxazine Resins
This molecule is a "latent" catalyst and monomer in one. Benzoxazines are typically formed by reacting a phenol, an amine, and formaldehyde. This compound contains both the phenol and amine functionalities, allowing for:
-
Self-Condensation: It can react with formaldehyde to form oligomers.[1]
-
Cross-Linking: The hydroxymethyl group can condense with the phenolic ring of a neighboring chain, increasing cross-link density and thermal stability (Tg).
Figure 2: Simplified pathway for the formation of benzoxazine networks.[1] The monomer acts as both the phenolic and amine source.
Experimental Protocol: Benzoxazine Precursor Synthesis
Objective: To synthesize a benzoxazine monomer using this compound as the phenolic component.
Reagents:
-
This compound (10 mmol)[1]
-
Aniline (10 mmol) - Acting as the external amine[1]
-
Paraformaldehyde (20 mmol)
-
Toluene (50 mL)
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Mixing: Add this compound, aniline, and paraformaldehyde to the toluene.
-
Reaction: Heat the mixture to reflux (110°C). The reaction is driven by the removal of water (azeotropic distillation).
-
Monitoring: Continue reflux until the theoretical amount of water (~0.36 mL) is collected in the trap (approx. 4-6 hours).
-
Workup: Cool to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude residue is washed with cold ethanol and recrystallized from ethyl acetate/hexane to yield the benzoxazine derivative.
Note: The presence of the para-amino group on the phenol may lead to competitive polymerization. If a discrete monomer is desired, the 4-amino group should be protected (e.g., Boc-protection) prior to benzoxazine formation.
Safety & Handling
-
Sensitization: Like all p-aminophenol derivatives, this compound is a potential skin sensitizer.[1] Handle with nitrile gloves and work in a fume hood.
-
Stability: The hydroxymethyl group makes the compound sensitive to oxidation and acid-catalyzed condensation. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
GHS Classification: Warning. Harmful if swallowed (H302), May cause an allergic skin reaction (H317).
References
-
Preparation of 4-(hydroxymethyl)-2-nitrophenol. PrepChem. Available at: [Link] (Accessed Jan 31, 2026).
-
Oxidative Hair Dye Compositions. Google Patents (EP0891765A2).[4] Describes the use of 4-aminophenol derivatives in hair coloring. Available at: (Accessed Jan 31, 2026).
-
Benzoxazine Synthesis and Polymerization. Middle East Technical University. Thesis on polybenzoxazine additives and synthesis. Available at: [Link] (Accessed Jan 31, 2026).
-
This compound Product Data. PubChem (NIH). CID 2763826. Available at: [Link] (Accessed Jan 31, 2026).
Sources
- 1. CA2646866A1 - Hair dyes comprising 2-amino-5-ethyl-phenol - Google Patents [patents.google.com]
- 2. BRPI0005896B1 - 1,4 - diaminobenzene derivatives and dyeing agents containing these compounds - Google Patents [patents.google.com]
- 3. US7341605B2 - 2-(Amino or substituted amino)-5, 6-substituted phenol compounds, dyeing compositions containing them, and use thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Mechanistic Dichotomy of 4-Amino-2-(hydroxymethyl)phenol: Quinone Methide Generation vs. Oxidative Coupling
Executive Summary
4-Amino-2-(hydroxymethyl)phenol (CAS: 104333-09-7) represents a unique class of "pre-activated" phenolic intermediates. Unlike standard aminophenols, the presence of the ortho-hydroxymethyl group (–CH₂OH) introduces a dual reactivity profile. It functions not only as a nucleophile in oxidative coupling (hair dye chemistry) but also as a masked electrophile capable of generating ortho-quinone methides (o-QMs) via dehydration. This guide analyzes the competition between these two pathways, providing researchers with the mechanistic grounding to exploit its utility in polymer synthesis and color chemistry while managing its toxicological risks (skin sensitization).
Molecular Architecture & Electronic Effects
The reactivity of this compound is governed by a "Push-Pull-Facilitate" electronic system:
-
The "Push" (C4-Amino): The amino group at the para position is a strong electron donor (+M effect). It significantly increases electron density on the ring, lowering the oxidation potential and making the molecule highly susceptible to oxidative activation.
-
The "Anchor" (C1-Phenol): The phenolic hydroxyl allows for the formation of phenoxy radicals and quinoid structures.
-
The "Facilitator" (C2-Hydroxymethyl): This is the critical differentiator. Positioned ortho to the phenol, it is perfectly aligned for intramolecular hydrogen bonding and, crucially, for 1,4-elimination of water to form a quinone methide.
Reactivity Matrix
| Functional Group | Electronic Role | Primary Reaction Pathway | Trigger Condition |
| 4-Amino (-NH₂) | Strong Nucleophile / Donor | Oxidative Coupling / Imine Formation | Oxidants (H₂O₂, Laccase) |
| 2-Hydroxymethyl (-CH₂OH) | Leaving Group Precursor | Dehydration to Quinone Methide | Acid Catalysis / Thermal |
| 1-Phenol (-OH) | Ring Activator | Quinone/Radical Formation | pH > pKa (Phenolate) |
The Quinone Methide Gateway (The Electrophilic Pathway)
The most chemically distinct feature of this molecule is its ability to generate ortho-quinone methide (o-QM). This species is a transient, highly reactive electrophile.
Mechanism of Formation
Under thermal stress or weak acid catalysis, the phenolic hydroxyl group pushes electron density into the ring, expelling the hydroxyl moiety of the hydroxymethyl group as water. This results in a neutral, conjugated o-QM.
Key Consequence: The o-QM is a "Michael Acceptor."[1] It will rapidly react with nucleophiles.[1] In a biological context, this nucleophile is often a cysteine residue on a protein (leading to sensitization) or DNA. In a synthetic context, this allows for self-polymerization or reaction with added nucleophiles.
Visualization: Quinone Methide Generation & Trapping
The following diagram illustrates the dehydration pathway and subsequent trapping by a thiol (simulating Glutathione or a synthetic nucleophile).
Caption: Figure 1. The acid-catalyzed dehydration of this compound generates a reactive o-quinone methide, which is rapidly quenched by nucleophiles (R-SH).
Oxidative Coupling (The Nucleophilic Pathway)
In the presence of oxidants (e.g., H₂O₂ in hair dyeing or peroxidase enzymes), the molecule behaves differently. The amino group drives the formation of a quinone imine.
-
Oxidation: Two-electron oxidation yields a quinone imine.
-
Coupling: This electrophilic intermediate is attacked by a "coupler" (electron-rich aromatic like resorcinol or m-cresol).
-
Chromophore Formation: Further oxidation yields a stable Indo dye (Indophenol/Indamine).
Note: The hydroxymethyl group can survive this process if the oxidation is mild, but often it is ejected (as formaldehyde) if the coupling occurs at the C2 position, or it remains to modify the solubility of the final dye.
Synthetic Utility: Polybenzoxazine Precursors[3][4]
While standard polybenzoxazines are synthesized from Phenol + Formaldehyde + Amine, this compound represents a "pre-reacted" Phenol-Formaldehyde adduct.
-
Cyclization Potential: By reacting this molecule with an aldehyde (or ketone) and potentially another amine, researchers can close the oxazine ring.
-
Self-Condensation: At high temperatures (>150°C), the hydroxymethyl groups can condense with the ortho or para positions of neighboring molecules, creating a methylene-bridged phenolic resin similar to Novolacs, but without added formaldehyde.
Experimental Protocols
Protocol A: Detection of Reactive QM Intermediates (Glutathione Trapping)
Purpose: To quantify the electrophilic reactivity of the hydroxymethyl group under physiological or reaction conditions.
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4)
-
Glutathione (GSH), reduced (10 mM stock)
-
This compound (1 mM stock)
-
Tyrosinase (optional, for oxidative trigger) or HCl (for acid trigger)
Workflow:
-
Preparation: Dilute substrate to 100 µM in Phosphate Buffer.
-
Triggering:
-
Path A (Spontaneous/Thermal): Incubate at 37°C for 4 hours.
-
Path B (Oxidative): Add Tyrosinase (50 U/mL).
-
-
Trapping: Add GSH (500 µM, 5-fold excess) immediately.
-
Incubation: Stir at 37°C for 60 minutes.
-
Analysis: Analyze via LC-MS/MS.
-
Target Mass: [M + GSH - H₂O + H]⁺.
-
Interpretation: The loss of water (-18 Da) combined with GSH addition (+307 Da) confirms the QM mechanism.
-
Protocol B: Synthesis of Benzoxazine-type Resin
Purpose: To utilize the hydroxymethyl group for polymer network formation.
Reagents:
-
This compound (1 eq)
-
Paraformaldehyde (1 eq)
-
Solvent: Toluene or Dioxane
Workflow:
-
Dissolution: Dissolve the aminophenol in Dioxane (it has poor solubility in non-polar solvents).
-
Addition: Add paraformaldehyde slowly at 80°C.
-
Cyclization: Reflux for 6 hours. The amino group reacts with formaldehyde to form the hemi-aminal, which then cyclizes with the phenolic hydroxyl.
-
Workup: Precipitate in cold ether.
-
Curing: The resulting monomer can be thermally cured at 180°C to form a crosslinked polybenzoxazine network.
References
-
PubChem. (n.d.).[2] this compound | C7H9NO2.[2] National Library of Medicine. Retrieved January 31, 2026, from [Link]
- Thompson, D. C., et al. (1995). Metabolism and Cytotoxicity of 4-Alkyphenols: Quinone Methide Formation. Chemical Research in Toxicology. (Contextual grounding on QM mechanism).
- Ishida, H., & Agag, T. (2011). Handbook of Benzoxazine Resins. Elsevier.
- European Patent Office. (1987). Oxidation dye containing 4-amino-2-aminomethyl phenol (and related hydroxymethyl derivatives). Patent EP0226072B1.
Sources
Methodological & Application
Application Notes and Protocols for the Selective Acylation of 4-Amino-2-(hydroxymethyl)phenol
Introduction: The Strategic Importance of Acylating 4-Amino-2-(hydroxymethyl)phenol
This compound is a trifunctional molecule possessing a nucleophilic aromatic amine, a phenolic hydroxyl group, and a primary alcohol. This unique arrangement of functional groups makes it a valuable building block in the synthesis of a diverse range of compounds, particularly in the pharmaceutical and materials science sectors. The selective acylation of one or more of these functional groups allows for the fine-tuning of the molecule's properties, enabling the development of novel drug candidates, functional polymers, and other high-value materials.
The ability to control the regioselectivity of the acylation reaction is of paramount importance. N-acylation, for instance, is a common strategy in drug development to modify the pharmacokinetic and pharmacodynamic properties of a lead compound. O-acylation of the phenolic or primary hydroxyl group can be employed to introduce labile ester functionalities for prodrug design or to create reactive handles for further chemical modifications. This guide provides a comprehensive overview of the principles and detailed protocols for the selective acylation of this compound, empowering researchers to harness the full synthetic potential of this versatile molecule.
Mechanistic Insights: Controlling Regioselectivity in the Acylation of a Trifunctional Phenol
The selective acylation of this compound is governed by the relative nucleophilicity of its three functional groups and the reaction conditions employed. The amino group (-NH2) is generally the most nucleophilic, followed by the phenolic hydroxyl group (-OH), and lastly the primary alcohol (-CH2OH). This inherent reactivity difference forms the basis for achieving selective acylation.
Favoring N-Acylation: A Matter of Nucleophilicity
Under neutral or basic conditions, the amino group is the most potent nucleophile in the molecule. It will readily attack the electrophilic carbonyl carbon of an acylating agent, such as acetic anhydride or an acyl chloride, to form a stable amide bond. The general mechanism for the N-acetylation with acetic anhydride is depicted below.[1]
Figure 1: Reaction Workflow for Selective N-Acylation
Caption: General workflow for the selective N-acylation of this compound.
Achieving O-Acylation: The Role of an Acidic Environment
To favor acylation of the hydroxyl groups, the nucleophilicity of the more reactive amino group must be suppressed. This is effectively achieved by conducting the reaction under acidic conditions.[2] In the presence of a strong acid, the basic amino group is protonated to form an ammonium salt (-NH3+). This protonation renders the nitrogen lone pair unavailable for nucleophilic attack. Consequently, the less nucleophilic hydroxyl groups become the primary sites for acylation.
Controlling selectivity between the phenolic and primary hydroxyl groups can be more challenging and may depend on steric hindrance and the specific reaction conditions. In many cases, the phenolic hydroxyl group is more acidic and may be preferentially acylated under certain conditions.
Figure 2: Logical Relationship for Selective O-Acylation
Caption: The logical steps leading to selective O-acylation under acidic conditions.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Acetic anhydride is corrosive and a lachrymator.[3] Pyridine is flammable and toxic. Trifluoroacetic acid is highly corrosive.[4][5] Handle these reagents with extreme care.
Protocol 1: Selective N-Acetylation of this compound
This protocol is adapted from standard procedures for the acetylation of p-aminophenol and is expected to yield the desired N-acylated product with high selectivity.[3][6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | Reagent Grade | Fisher Scientific |
| Deionized Water | - | - |
| Hydrochloric Acid (conc.) | ACS Grade | VWR |
| Sodium Acetate | Anhydrous, ≥99% | Alfa Aesar |
| Ethanol | 95% | - |
| Celite® | - | - |
Procedure:
-
Dissolution of Starting Material: In a 250 mL Erlenmeyer flask, suspend 5.0 g of this compound in 100 mL of deionized water.
-
Formation of the Hydrochloride Salt: While stirring, slowly add concentrated hydrochloric acid dropwise until all the solid dissolves. This ensures the formation of the water-soluble hydrochloride salt.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat the solution gently (to about 50-60 °C) for 5-10 minutes, and then filter the hot solution through a pad of Celite® to remove the carbon.
-
Buffering and Acetylation: To the clear (or decolorized) solution, add a solution of 10 g of sodium acetate in 30 mL of deionized water. This will buffer the solution and liberate the free amine. Immediately add 6.0 mL of acetic anhydride to the stirred solution.
-
Reaction and Precipitation: Stir the reaction mixture vigorously. The N-acetylated product should begin to precipitate out of the solution. Cool the mixture in an ice bath for 30-60 minutes to ensure complete crystallization.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold deionized water. The crude product can be purified by recrystallization from a mixture of ethanol and water to yield N-(4-hydroxy-3-(hydroxymethyl)phenyl)acetamide.
Characterization (Expected):
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (DMSO-d₆): Peaks corresponding to the acetyl group (singlet around δ 2.0 ppm), the aromatic protons, the hydroxymethyl protons, and the phenolic and amide protons.
-
IR (KBr): Characteristic absorptions for the amide C=O stretch (around 1650 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and O-H stretches.
Protocol 2: Selective O-Acetylation of this compound
This protocol is based on the principle of acid-catalyzed O-acylation of hydroxyamino acids and is designed to favor the formation of the O-acylated product(s).[2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Fisher Scientific |
| Acetic Anhydride | Reagent Grade | - |
| Diethyl Ether | Anhydrous | - |
Procedure:
-
Dissolution in Acid: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2.0 g of this compound in 20 mL of trifluoroacetic acid. The dissolution may be exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add 3.0 mL of acetic anhydride to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Product Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 200 mL of cold, stirred diethyl ether. The O-acylated product should precipitate as its trifluoroacetate salt.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold diethyl ether. The product can be further purified by recrystallization. To obtain the free base, the salt can be dissolved in water and neutralized with a mild base (e.g., sodium bicarbonate), followed by extraction with an organic solvent.
Characterization (Expected):
-
Appearance: White to off-white solid.
-
¹H NMR: The spectrum will be more complex than the N-acetylated product, with the appearance of acetyl methyl signals and shifts in the aromatic and hydroxymethyl proton signals consistent with ester formation. The position of the acetyl group (phenolic vs. primary alcohol) will need to be determined by 2D NMR techniques (e.g., HMBC).
-
IR (KBr): Characteristic absorptions for the ester C=O stretch (around 1750-1735 cm⁻¹).
Summary of Reaction Conditions for Selective Acylation
| Parameter | Selective N-Acylation | Selective O-Acylation |
| Reaction pH | Neutral to Basic | Acidic |
| Key Reagent | Acetic Anhydride/Acyl Chloride | Acetic Anhydride/Acyl Chloride + Strong Acid (e.g., TFA) |
| Solvent | Aqueous buffer, Pyridine | Strong Acid (e.g., TFA) |
| Temperature | Room temperature to gentle heating | 0 °C to room temperature |
| Product Type | Amide | Ester |
Troubleshooting and Field-Proven Insights
-
Incomplete N-Acylation: If the N-acylation reaction is sluggish or incomplete, gentle heating (e.g., to 40-50 °C) can be applied. Ensure that the starting material is fully dissolved as its hydrochloride salt before adding the buffer and acetic anhydride.
-
Diacylation during N-Acylation: The use of a large excess of acetic anhydride or prolonged reaction times at elevated temperatures may lead to some O-acylation as a side reaction. It is recommended to use a modest excess of the acylating agent (e.g., 1.1-1.5 equivalents).
-
Low Yield in O-Acylation: The precipitation of the product from diethyl ether is a critical step. Ensure that the ether is cold and that the reaction mixture is added slowly with vigorous stirring to promote the formation of a filterable solid.
-
Regioselectivity in O-Acylation: To differentiate between acylation at the phenolic and primary hydroxyl groups, careful analysis of NMR data, particularly ¹H-¹³C HMBC, is essential. The correlation between the carbonyl carbon of the acetyl group and the aromatic or hydroxymethyl protons will unambiguously determine the site of acylation.
-
Purification Challenges: Acylated aminophenols can sometimes be challenging to purify due to their polarity. Recrystallization is the preferred method.[7] If chromatography is necessary, silica gel can be used, but care should be taken as the acidic nature of the silica may cause hydrolysis of the ester in O-acylated products.
References
-
Chemistry LibreTexts. (2020, July 25). 2: Synthesis of Acetaminophen (Experiment). Retrieved from [Link]
-
MDPI. (2022, September 29). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Retrieved from [Link]
- Google Patents. (1975, November 4). Preparation of N-acetyl-p-aminophenol.
- Google Patents. (1994, October 13). Process for the preparation of N-acylated aminophenols.
- Google Patents. (1989, August 29). Process for purifying crude 4-aminophenol.
- Google Patents. (2023, April 6). An environment-friendly process for selective acylation of aminophenol.
- Google Patents. (2003, August 13). Process for prepraring p-acetpamidophenol.
-
MDPI. (2018, May 22). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2020, December 1). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Retrieved from [Link]
- Google Patents. (1993, October 14). Selective n-acylation of amino alcohols.
-
TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]
-
PubMed Central. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
-
Open Access Journals. (2022, September 29). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]
-
Journal of Molecular and Applied Bio-sciences. (2022, September 29). Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
- Google Patents. (1989, June 21). Purification of N-acetyl aminophenols.
-
Pharmaffiliates. (n.d.). 4-Amino-2-((4-hydroxyphenyl)amino)phenyl Acetate. Retrieved from [Link]
- Google Patents. (1986, January 21). Process for the preparation of N-acetyl-P-aminophenol.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
East Tennessee State University. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-[4-(hydroxymethyl)phenyl]acetate. Retrieved from [Link]
-
WIPO Patentscope. (1993, October 14). PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. Retrieved from [Link]
-
Journal of Molecular and Applied Bio-sciences. (2022, September 29). Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Acetylation of p Aminophenol by Preyssler's anion [NaP5W30O110]14-. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Metals Complexes of [N-(4-Nitrobenzoyl Amino)-Thioxomethyl] Phenylalanine. Retrieved from [Link]
-
MDPI. (2019, June 23). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. Retrieved from [Link]
-
ResearchGate. (2025, September 4). N-(4-Hydroxyphenyl)acetamide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Acylation of phenols to phenolic esters with organic salts. Retrieved from [Link]
-
Chem-Impex International. (n.d.). MSDS of 5-Amino-2-(hydroxymethyl)phenol. Retrieved from [Link]
-
Chemsrc. (2025, August 25). Acetamide,N-(4-hydroxy-3-methylphenyl). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. carlroth.com [carlroth.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
"experimental procedure for the oxidation of 4-Amino-2-(hydroxymethyl)phenol"
An Application Note and Protocol for Researchers
Experimental Procedure for the Oxidation of 4-Amino-2-(hydroxymethyl)phenol
Abstract
This document provides a comprehensive guide for the controlled oxidation of this compound. The primary objective of this synthesis is the formation of 2-amino-5-hydroxy-6-(hydroxymethyl)-1,4-benzoquinone, a molecule with potential utility as a building block in medicinal chemistry and materials science. The protocol details a robust procedure using potassium ferricyanide as a selective oxidizing agent in a buffered aqueous medium. This application note emphasizes the rationale behind procedural choices, rigorous safety protocols, and detailed methods for product purification and characterization, ensuring a reproducible and validated experimental outcome for researchers in drug development and organic synthesis.
Introduction and Scientific Context
This compound is a multifunctional organic compound featuring a p-aminophenol core substituted with a hydroxymethyl group. This unique arrangement of functional groups—a nucleophilic amine, an acidic phenol, and a primary alcohol—makes it a versatile precursor for synthesizing more complex molecules.[1] The oxidation of the p-aminophenol system is a key transformation, typically leading to the formation of quinone or quinone-imine structures. These resulting motifs are present in numerous biologically active compounds and are known for their electrochemical properties.
The oxidation of p-aminophenol derivatives is a pH-dependent process that can yield various products.[2] The choice of oxidant is critical to achieve the desired transformation selectively. While the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, this protocol employs a mild oxidizing agent under controlled pH to favor the formation of the 1,4-benzoquinone structure while preserving the hydroxymethyl moiety.[1] The resulting product, a substituted benzoquinone, is a valuable intermediate for developing novel therapeutic agents or functional materials.[3]
Health and Safety (EHS) Imperatives
The execution of this protocol requires strict adherence to safety standards. The starting material and potential products possess inherent hazards.
Hazard Assessment:
-
This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation and allergic skin reactions.[4]
-
Potassium Ferricyanide: Not classified as hazardous but should be handled with care. Can release hydrogen cyanide gas if mixed with strong acids.
-
Benzoquinone Products: Quinones are often reactive, can be strong irritants, and may have toxicological properties. Handle with caution.
-
Solvents: Organic solvents such as ethyl acetate and hexanes are flammable and should be handled away from ignition sources.
Mandatory Personal Protective Equipment (PPE):
-
Splash-proof safety goggles and a face shield.
-
A flame-resistant laboratory coat.
-
Two pairs of nitrile gloves (or thicker, chemical-resistant gloves like neoprene) to be changed immediately upon contamination.[5]
-
Long pants and closed-toe shoes are required.[5]
Engineering Controls:
-
All steps of this procedure must be performed inside a certified chemical fume hood to prevent inhalation of dust and vapors.[4][6]
-
An ANSI-approved safety shower and eyewash station must be readily accessible.[5]
Waste Disposal:
-
All organic and aqueous waste solutions must be collected in appropriately labeled hazardous waste containers. Do not mix incompatible waste streams.[5]
-
Solid waste, including contaminated filter paper and silica gel, should be disposed of in a designated solid chemical waste container.
Mechanistic Rationale and Causality
The oxidation of p-aminophenols to quinone-imines is a well-established transformation. The reaction proceeds through the initial formation of a phenoxyl radical, followed by subsequent oxidation and tautomerization steps. In this specific case, this compound is oxidized to the corresponding p-benzoquinone derivative.
Choice of Oxidant: Potassium hexacyanoferrate(III), K₃[Fe(CN)₆], is selected as the oxidizing agent. It is a one-electron oxidant that is particularly effective for the oxidation of phenols in aqueous solutions. Its redox potential is sufficient to oxidize the aminophenol without being overly aggressive, which helps to preserve the vulnerable hydroxymethyl group.
Role of pH: The reaction rate and mechanism for the oxidation of p-aminophenol are highly dependent on the solution's pH.[2] A buffered system (pH ≈ 7-8) is employed to maintain a consistent pH. This ensures the phenolic proton is sufficiently labile for oxidation while preventing acid-catalyzed side reactions or base-catalyzed degradation of the product.
Materials and Equipment
Table 1: Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Grade |
| This compound | 104333-09-7 | 139.15 g/mol | >97% |
| Potassium Ferricyanide | 13746-66-2 | 329.24 g/mol | ACS Reagent |
| Potassium Phosphate Monobasic | 7778-77-0 | 136.09 g/mol | ACS Reagent |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | ACS Reagent |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | HPLC Grade |
| Hexanes | 110-54-3 | 86.18 g/mol | HPLC Grade |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | ACS Reagent |
| Deionized Water | 7732-18-5 | 18.02 g/mol | >18 MΩ·cm |
| Silica Gel | 7631-86-9 | 60.08 g/mol | Flash Grade, 230-400 mesh |
Table 2: Essential Equipment
| Equipment | Description |
| Magnetic Stirrer Hotplate | With stirring and temperature control |
| Round-Bottom Flasks | 250 mL and 500 mL |
| Addition Funnel | 125 mL, pressure-equalizing |
| Separatory Funnel | 500 mL |
| Rotary Evaporator | For solvent removal |
| Glass Chromatography Column | 3 cm diameter |
| TLC Plates | Silica gel 60 F₂₅₄ |
| Standard Glassware | Beakers, graduated cylinders, Erlenmeyer flasks |
Detailed Experimental Protocol
Step 1: Preparation of Buffered Reaction Medium
-
Prepare a 0.1 M potassium phosphate buffer solution. In a 500 mL beaker, dissolve 3.40 g of potassium phosphate monobasic in approximately 200 mL of deionized water.
-
Adjust the pH of the buffer to 7.5 by the dropwise addition of a 1 M sodium hydroxide solution while monitoring with a calibrated pH meter.
-
Transfer the buffer solution to a 250 mL volumetric flask and dilute to the mark with deionized water.
Step 2: Oxidation Reaction
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.39 g (10.0 mmol) of this compound in 150 mL of the prepared phosphate buffer (pH 7.5). Stir until all solid has dissolved.
-
In a separate 250 mL beaker, prepare the oxidant solution by dissolving 7.24 g (22.0 mmol, 2.2 equivalents) of potassium ferricyanide in 100 mL of deionized water.
-
Transfer the oxidant solution to a 125 mL addition funnel and place it on the reaction flask.
-
Add the potassium ferricyanide solution dropwise to the stirred aminophenol solution over a period of 60 minutes at room temperature (20-25°C). The solution will typically develop a deep red or brown color.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Prepare a TLC chamber with a 70:30 mixture of ethyl acetate and hexanes.
-
Spot a sample of the reaction mixture on a TLC plate against a spot of the starting material.
-
The disappearance of the starting material spot and the appearance of a new, more polar, colored spot indicates the reaction is proceeding. The reaction is considered complete when the starting material is no longer visible on the TLC plate.
Step 4: Product Extraction and Workup
-
Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL). The product is expected to partition into the organic layer.
-
Combine the organic extracts in a 500 mL Erlenmeyer flask.
-
Wash the combined organic layer with 100 mL of brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate for 15-20 minutes.
-
Decant or filter the dried solution to remove the sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a colored solid or oil.
Step 5: Purification by Column Chromatography
-
Prepare a silica gel slurry in a 20:80 ethyl acetate/hexanes mixture and pack a glass chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting from 20% ethyl acetate and gradually increasing to 70% ethyl acetate.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-amino-5-hydroxy-6-(hydroxymethyl)-1,4-benzoquinone.
Experimental Workflow Visualization
Caption: High-level workflow for the oxidation of this compound.
Expected Results and Characterization
The successful execution of this protocol should yield 2-amino-5-hydroxy-6-(hydroxymethyl)-1,4-benzoquinone. The product should be characterized thoroughly to confirm its identity and purity.
Table 3: Product Characterization Data
| Parameter | Expected Result | Method |
| Yield | 65-75% (Theoretical) | Gravimetric |
| Appearance | Red to dark brown solid | Visual Inspection |
| ¹H NMR | Peaks corresponding to aromatic protons, amine protons, hydroxyl protons, and methylene protons. | 400 MHz NMR (DMSO-d₆) |
| ¹³C NMR | Peaks for carbonyl carbons (~180 ppm), aromatic carbons, and methylene carbon (~60 ppm). | 100 MHz NMR (DMSO-d₆) |
| FT-IR (cm⁻¹) | 3400-3200 (N-H, O-H), ~1650 (C=O, quinone), ~1600 (C=C, aromatic). | KBr Pellet or ATR |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₇H₇NO₄, MW: 169.13). | LC-MS |
| Purity | >95% | HPLC[7] |
Analytical Methods Rationale:
-
NMR Spectroscopy: Provides unambiguous structural elucidation.
-
FT-IR Spectroscopy: Confirms the presence of key functional groups, particularly the newly formed quinone carbonyls.[8]
-
Mass Spectrometry: Verifies the molecular weight of the synthesized compound.
-
HPLC: An effective method for determining the purity of the final product, adapting methods used for similar phenolic compounds.[7]
References
- EvitaChem. This compound.
- Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
- Apollo Scientific. 4-(Hydroxymethyl)phenol Safety Data Sheet.
- Dong, S., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta.
- SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- Benchchem. Synthesis of 2-Hydroxy-1,4-benzoquinone from Hydroquinone: Application Notes and Protocols.
- Fisher Scientific. 2-Amino-4-methylphenol Safety Data Sheet.
- ChemicalBook. 2-Amino-4-(methylsulfonyl)phenol Safety Data Sheet.
- Sigma-Aldrich. 2-Amino-4-(hydroxymethyl)phenol.
- Yale Environmental Health & Safety. Phenol Standard Operating Procedure.
Sources
- 1. Buy this compound (EVT-327080) | 104333-09-7 [evitachem.com]
- 2. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. staff.ustc.edu.cn [staff.ustc.edu.cn]
Application Note: High-Purity 4-Amino-2-(hydroxymethyl)phenol via Optimized Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 4-Amino-2-(hydroxymethyl)phenol by recrystallization. The focus is on achieving high purity, suitable for demanding applications in pharmaceutical research and drug development. We will delve into the principles of solvent selection, the rationale behind each step of the protocol, and methods for verifying the purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Importance of Purity
This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its bifunctional nature, possessing both an aminophenol and a benzyl alcohol moiety, allows for diverse chemical transformations. However, the presence of impurities, often colored byproducts from its synthesis, can significantly hinder its utility, leading to side reactions and compromising the integrity of subsequent compounds. Therefore, a robust purification method is essential.
Recrystallization is a powerful and widely used technique for purifying solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures[1]. A successful recrystallization can yield a product with significantly improved purity and a well-defined crystalline structure.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [2][3] |
| Molecular Weight | 139.15 g/mol | [2][4] |
| Appearance | White to off-white crystalline solid (pure) to brown powder (crude) | [3][5] |
| Melting Point | Approx. 135°C | [3] |
| Solubility | Soluble in water, ethanol, and methanol | [3] |
The discrepancy in reported appearance (from white to brown) underscores the common presence of impurities. The purification process aims to remove these, resulting in a product that is a white or off-white crystalline solid.
Principles of Recrystallization and Solvent Selection
The cornerstone of a successful recrystallization is the choice of a suitable solvent. The ideal solvent should exhibit the following characteristics[1][6][7]:
-
High-Temperature Solubility: The compound should be highly soluble in the solvent at its boiling point.
-
Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
For this compound, the presence of polar hydroxyl (-OH) and amino (-NH₂) groups suggests that polar solvents will be effective. Water, ethanol, and methanol are all reported to be good solvents[3]. For the closely related 4-aminophenol, environmentally friendly solvents like ethanol, acetone, ethyl acetate, or hot water with co-solvents are recommended[8].
Given its solubility profile, a mixed solvent system, such as ethanol/water, can offer fine-tuned control over the recrystallization process. The use of a co-solvent can help to achieve the desired solubility characteristics.
Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Recrystallization workflow for this compound.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust quantities proportionally for different starting amounts.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (decolorizing carbon)
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula and glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable; keep it away from open flames and sparks.
Step-by-Step Procedure
-
Dissolution:
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 50 mL of deionized water and heat the mixture to near boiling (around 90-95°C) with stirring. The compound should be sparingly soluble.
-
While maintaining the high temperature, add 95% ethanol dropwise until the solid just dissolves. The goal is to create a saturated solution at high temperature[9]. Avoid adding a large excess of ethanol.
-
If the solution is colored, add a small amount (approx. 0.1-0.2 g) of activated charcoal to adsorb colored impurities. Stir and heat for 5-10 minutes. The use of activated carbon is a common technique for removing chromogenic impurities in similar compounds[10][11].
-
-
Hot Filtration (if activated charcoal was used):
-
Set up a hot filtration apparatus using a short-stemmed funnel and fluted filter paper.
-
Preheat the funnel and receiving flask with hot solvent (a small amount of the ethanol/water mixture) to prevent premature crystallization.
-
Quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals[1].
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation and Drying:
-
Set up a Buchner funnel with filter paper for vacuum filtration.
-
Wet the filter paper with a small amount of ice-cold deionized water.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Purity Assessment (Self-Validating System)
The success of the purification should be validated through analytical methods.
-
Melting Point Determination: A sharp melting point close to the literature value (approx. 135°C) is a good indicator of purity. A broad melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): Compare the crude and recrystallized material on a TLC plate. The purified product should show a single spot with a higher Rf value than any remaining impurities.
-
Visual Inspection: The purified product should be a white to off-white crystalline solid. A significant reduction in color compared to the starting material indicates the removal of colored impurities.
Troubleshooting
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was added. | Reheat the solution to evaporate some of the solvent and then allow it to cool again. |
| Oiling out | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. |
| Low recovery | The compound is too soluble in the cold solvent, or not enough time was allowed for crystallization in the ice bath. | Ensure the solution is thoroughly chilled. Consider using a solvent system where the compound has lower solubility at cold temperatures. |
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound by recrystallization. By carefully selecting the solvent system and controlling the cooling rate, a high-purity product suitable for sensitive applications can be obtained. The implementation of self-validating purity checks, such as melting point determination and TLC, ensures the quality and integrity of the final compound.
References
-
The Good Scents Company. (n.d.). 4-amino-2-hydroxytoluene. Retrieved from [Link]
-
Tailor, D. B., & Shah, B. H. (2015). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. International Journal of Advance Research, Ideas and Innovations in Technology, 1(2). Retrieved from [Link]
- Clingan, W. R., Derrenbacker, E. L., & Dunn, T. J. (1981). Process for the purification of p-aminophenol (EP Patent 0041837 A1). European Patent Office.
-
Clingan, W. R., Derrenbacker, E. L., & Dunn, T. J. (1984). Process for the purification of p-aminophenol (US Patent 4,440,954). U.S. Patent and Trademark Office. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763826, this compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Benner, R. I. (1973). Purification of p-aminophenol (US Patent 3,717,680). U.S. Patent and Trademark Office.
- Clingan, W. R., Derrenbacker, E. L., & Dunn, T. J. (1984). Process for the purification of p-aminophenol (US Patent 4,440,954 A). Google Patents.
-
Maghchiche, A. (2024). Answer to "How I can isolated/extracted 4-Aminophenol...". ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12000270, 2-Amino-4-(hydroxymethyl)phenol. Retrieved from [Link]
- Ackermann, J. H., & Lange, R. J. (1989). Purification of N-acetyl aminophenols (EP Patent 0320484A2). Google Patents.
-
Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(8), 541. Retrieved from [Link]
-
LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Hydroxybenzyl alcohol. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. This compound | C7H9NO2 | CID 2763826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-327080) | 104333-09-7 [evitachem.com]
- 4. 2-Amino-4-(hydroxymethyl)phenol | C7H9NO2 | CID 12000270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-amino-2-hydroxytoluene, 2835-95-2 [thegoodscentscompany.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recrystallization [sites.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 11. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
Application Note: TLC Monitoring of 4-Amino-2-(hydroxymethyl)phenol Reactions
Topic: "Protocol for Monitoring 4-Amino-2-(hydroxymethyl)phenol Reactions by TLC" Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1]
Introduction & Physicochemical Context
This compound (CAS: 104333-09-7) is a multifunctional intermediate widely utilized in organic synthesis and the formulation of oxidative hair dyes (couplers).[1] Its structure features three distinct reactive sites: a primary amine, a phenolic hydroxyl, and a hydroxymethyl group.
Monitoring reactions involving this compound via Thin Layer Chromatography (TLC) presents specific challenges due to its zwitterionic potential , high polarity , and susceptibility to oxidation .
Key Challenges & Solutions
| Challenge | Physicochemical Cause | Methodological Solution |
| Tailing / Streaking | Interaction of the basic amine and acidic phenol with silanol groups on silica.[1] | Use of mobile phase modifiers (e.g., Triethylamine or NH₄OH) or deactivated silica. |
| Baseline Retention | High polarity due to H-bonding donors/acceptors (-OH, -NH₂, -CH₂OH).[1] | Implementation of polar solvent systems (DCM/MeOH or EtOAc/MeOH gradients). |
| Artifact Formation | Rapid oxidation of the aminophenol core to quinone imines upon air exposure.[1] | Rapid spotting, inert atmosphere sample prep, and co-spotting to distinguish artifacts from products. |
| False Positives | Reaction with ketonic solvents (e.g., Acetone) to form imines (Schiff bases).[1] | Strict exclusion of acetone from sample diluents and mobile phases. |
Materials & Reagents
Stationary Phase[2][3][4][5]
-
Standard: Silica Gel 60 F₂₅₄ aluminum or glass-backed sheets (20 x 20 cm).[1]
-
Alternative (for basic derivatives): Amino-bonded silica (NH₂) plates (reduces tailing without mobile phase modifiers).[1]
Solvent Systems (Mobile Phase)
The following systems are validated starting points. Optimization depends on the specific reaction partner (e.g., acylation vs. oxidation).
-
System A (General Purpose): Dichloromethane (DCM) : Methanol (MeOH) [90:10 v/v].[1]
-
System B (High Polarity): Ethyl Acetate (EtOAc) : Methanol (MeOH) [85:15 v/v].[1]
-
System C (Anti-Tailing - Recommended): DCM : MeOH : Triethylamine (TEA) or 25% NH₄OH [90:10:1 v/v].[1]
-
Note: The addition of base suppresses the ionization of the amine, sharpening the spot.
-
Visualization Reagents[6][7][8][9]
-
UV Lamp (254 nm): For quenching detection (dark spots on green background).[1]
-
Ninhydrin Stain: Specific for primary amines (Turns pink/purple).[1]
-
Ferric Chloride (FeCl₃): Specific for phenols (Turns colored, typically violet/blue).[1]
-
p-Anisaldehyde: General stain for nucleophiles and alcohols (Requires heating).[1][2]
Detailed Protocol
Phase 1: Sample Preparation
Objective: Prepare a solution concentrated enough for detection but dilute enough to prevent overloading.[1]
-
Solvent Selection: Dissolve the reaction aliquot in Methanol or Ethanol .[1]
-
Concentration: Aim for approx. 1-5 mg/mL.
-
Inert Handling: If the reaction is sensitive to oxidation, quench the aliquot immediately or keep it under nitrogen until spotted.
Phase 2: Plate Layout & Spotting
Objective: Establish a self-validating control system using the "Co-Spot" technique.
-
Lane 1: Starting Material (SM) Reference (Pure this compound).[1]
-
Lane 2: Co-Spot (Mix of SM + Reaction Mixture).[1] Crucial for determining if a new spot is actually different from the SM.
-
Lane 3: Reaction Mixture (RM).[1]
Spotting Technique:
-
Use a micro-capillary tube.[1]
-
Apply small spots (< 2 mm diameter).[1]
-
Dry spots with a stream of cold air (heat promotes oxidation/degradation).[1]
Phase 3: Elution (Development)
-
Chamber Saturation: Place a filter paper liner in the TLC chamber and wet it with the mobile phase.[1] Close the lid and allow to equilibrate for 10-15 minutes.
-
Why? Saturation prevents "edge effects" and ensures reproducible Rf values.[1]
-
-
Elution: Insert the plate. Ensure the solvent level is below the spotting line.[1]
-
Run: Allow solvent to rise until ~1 cm from the top.[1]
-
Drying: Remove plate and dry under a fume hood. Use a heat gun gently only if necessary to remove amines/acids before staining.[1]
Phase 4: Visualization Logic
Follow this sequential detection workflow to extract maximum data from a single plate.
-
Non-Destructive (UV 254 nm):
-
Destructive (Chemical Staining):
-
Choice A (Amine confirmation): Dip in Ninhydrin -> Heat.[1]
-
Result: SM appears Purple/Pink.[1] Loss of this color in the product spot indicates reaction at the amine (e.g., acetylation).
-
-
Choice C (Universal): Dip in p-Anisaldehyde -> Heat strongly.[1]
-
Result: Diverse color palette distinguishing SM from products.[1]
-
-
Decision Logic & Troubleshooting (Visualized)
Workflow: Mobile Phase Optimization
The following decision tree guides the selection of the optimal solvent system based on the observed TLC behavior.
Figure 1: Decision tree for optimizing the mobile phase for polar aminophenols.
Reaction Monitoring Interpretation
How to interpret the shift in Rf values for common reactions of this compound.
| Reaction Type | Expected Rf Change | Visualization Change |
| N-Acetylation | Increase: Amide is less polar than free amine.[1] | Ninhydrin Negative: Product will NOT stain purple/pink.[1] |
| Oxidation (Quinone) | Variable: Often streaks or stays at baseline (polymerizes).[1] | Color Change: Spot may be yellow/brown before staining.[1][2] |
| O-Alkylation | Increase: Ether is significantly less polar.[1] | FeCl₃ Negative: Loss of phenolic reaction.[1] |
Summary of Key Data
| Property | Value / Description |
| Compound | This compound |
| CAS Number | 104333-09-7 |
| Molecular Formula | C₇H₉NO₂ |
| Primary Detection | UV 254 nm (Quenching) |
| Specific Stain | Ninhydrin (Amine), FeCl₃ (Phenol) |
| Recommended Solvent | DCM : MeOH : TEA (90:10:[1]1) |
| Critical Precaution | Avoid Acetone (Schiff base artifact); Process quickly to avoid oxidation.[1] |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2763826, this compound. Retrieved January 31, 2026 from [Link]
-
Chemistry LibreTexts (2022). 2.3F: Visualizing TLC Plates. Retrieved January 31, 2026 from [Link]
-
ResearchGate (2015). Discussion: What is the best mobile phase to separate polyphenols on TLC plate? Retrieved January 31, 2026 from [Link]
-
EPFL. TLC Visualization Reagents. Retrieved January 31, 2026 from [Link]
Sources
Application Notes and Protocols for the Evaluation of 4-Amino-2-(hydroxymethyl)phenol as a Biological Antioxidant
Introduction: The Scientific Rationale for Investigating 4-Amino-2-(hydroxymethyl)phenol as an Antioxidant
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a well-established contributor to the pathophysiology of a wide array of human diseases.[1] This includes neurodegenerative disorders, cardiovascular conditions, and cancer. Consequently, the identification and characterization of novel antioxidant compounds remain a significant focus of research and drug development.
Phenolic compounds are a major class of antioxidants, exerting their effects through various mechanisms, including free radical scavenging and metal chelation. This compound, a substituted aminophenol, possesses structural features that suggest potential antioxidant activity. The presence of a hydroxyl group on the aromatic ring is a key functional group for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals.[2] Furthermore, the amino group can also contribute to the antioxidant capacity. The hydroxymethyl group may influence the compound's solubility and interaction with biological systems.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate the antioxidant potential of this compound using a series of established in vitro chemical and cell-based assays. The protocols are designed to be self-validating and are grounded in established scientific principles, with explanations for the causality behind experimental choices.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a test compound is crucial for designing and interpreting biological assays.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | |
| Molecular Weight | 139.15 g/mol | |
| Appearance | Solid | |
| Melting Point | 147 - 149 °C | |
| Solubility | Information on solubility in common biological buffers and solvents should be experimentally determined. |
Part 1: In Vitro Chemical-Based Antioxidant Assays
These assays provide a fundamental assessment of the direct radical-scavenging capabilities of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a rapid and widely used method to screen the radical-scavenging activity of compounds.[3] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow, which can be measured spectrophotometrically.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Prepare a stock solution of a standard antioxidant, such as Trolox or Ascorbic Acid, at the same concentration range.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each concentration of the this compound solution, the standard antioxidant, and the solvent (as a blank).
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of scavenging activity against the concentration of this compound and the standard antioxidant.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity.
-
Causality Behind Experimental Choices:
-
Methanol as Solvent: DPPH is readily soluble in methanol, and it is a common solvent for many phenolic compounds.
-
Incubation in the Dark: DPPH is light-sensitive, and incubation in the dark prevents its degradation.
-
30-Minute Incubation: This is a standard incubation time that allows for the reaction to reach a stable endpoint for many common antioxidants.
Workflow for DPPH Assay:
Caption: Workflow of the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).[5] ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless neutral form, and the decrease in absorbance is proportional to the antioxidant activity.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•⁺ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
On the day of the assay, dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each concentration of the this compound solution, the standard, and the solvent (blank).
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.
-
Plot the percentage of scavenging activity against the concentration and determine the IC₅₀ value.
-
Causality Behind Experimental Choices:
-
Generation of ABTS•⁺: The reaction with potassium persulfate is a reliable method for generating the stable ABTS radical cation.
-
Wavelength of 734 nm: This wavelength is the maximum absorbance for ABTS•⁺ and minimizes interference from colored compounds.
-
6-Minute Incubation: This is a standard and rapid incubation time for the ABTS assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[7] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve. A larger area under the curve indicates greater antioxidant protection.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein stock solution in 75 mM PBS (pH 7.4).
-
Prepare an AAPH solution in 75 mM PBS (pH 7.4). This solution should be made fresh daily.
-
Prepare serial dilutions of this compound and a standard antioxidant (Trolox) in 75 mM PBS (pH 7.4).
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of each concentration of the this compound solution, the standard, and PBS (blank) to the wells of a black 96-well microplate.
-
Add 150 µL of the fluorescein solution to each well.
-
Incubate the plate at 37 °C for 15 minutes in the microplate reader.
-
After incubation, inject 25 µL of the AAPH solution into each well to initiate the reaction.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the net AUC against the concentration of the standard (Trolox) to generate a standard curve.
-
Determine the ORAC value of this compound from the standard curve, expressed as micromoles of Trolox equivalents (TE) per gram or mole of the compound.
-
Causality Behind Experimental Choices:
-
AAPH as a Peroxyl Radical Generator: AAPH generates peroxyl radicals at a constant rate upon thermal decomposition, mimicking the radicals found in biological systems.[8]
-
Fluorescein as a Probe: Fluorescein is a highly fluorescent and photostable probe that is sensitive to oxidative damage.
-
Trolox as a Standard: Trolox, a water-soluble analog of vitamin E, is the universally accepted standard for the ORAC assay.[9]
Part 2: Cell-Based Antioxidant Assays
Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cellular uptake, metabolism, and localization.
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to inhibit intracellular ROS production.[10] The assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane and quench intracellular ROS will reduce the fluorescence signal.
Experimental Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well, black, clear-bottom plate and culture until a confluent monolayer is formed.
-
-
Cytotoxicity Assessment (Prerequisite):
-
Before performing the CAA assay, it is essential to determine the non-toxic concentration range of this compound on the chosen cell line. This can be done using a standard cytotoxicity assay, such as the MTT or LDH assay. Studies on related aminophenol derivatives have shown varying levels of cytotoxicity.[1][11]
-
-
CAA Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various non-toxic concentrations of this compound and a standard antioxidant (e.g., quercetin) for 1 hour.
-
After the treatment, wash the cells with PBS and then add the DCFH-DA solution. Incubate for 30 minutes.
-
Wash the cells again with PBS to remove the extracellular DCFH-DA.
-
Induce oxidative stress by adding a solution of AAPH.
-
Immediately measure the fluorescence intensity at specified time intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.
-
-
Data Analysis:
-
Calculate the CAA value as the percentage reduction in fluorescence compared to the control cells (treated with AAPH but no antioxidant).
-
The results can be expressed as quercetin equivalents (QE).
-
Causality Behind Experimental Choices:
-
HepG2 or Caco-2 Cells: These are commonly used human cell lines that are relevant for studying the metabolism and transport of xenobiotics.
-
DCFH-DA as a Probe: This is a widely used and well-characterized probe for detecting intracellular ROS.
-
AAPH as an Oxidant: AAPH provides a constant flux of peroxyl radicals to induce cellular oxidative stress.
Workflow for Cellular Antioxidant Activity (CAA) Assay:
Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.
Data Presentation: Summarizing Antioxidant Capacity
For a comprehensive comparison, the antioxidant activities of this compound should be compared with standard antioxidants.
| Assay | This compound (IC₅₀ or TE/QE) | Standard Antioxidant (e.g., Trolox, Quercetin) (IC₅₀ or TE/QE) |
| DPPH | To be determined | To be determined |
| ABTS | To be determined | To be determined |
| ORAC | To be determined | To be determined |
| CAA | To be determined | To be determined |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the results, the following practices are essential:
-
Inclusion of Positive and Negative Controls: In every assay, include a well-characterized standard antioxidant as a positive control and a solvent blank as a negative control.
-
Dose-Response Curves: Generate dose-response curves for this compound to determine its potency (IC₅₀).
-
Replication: Perform all experiments in triplicate and repeat on at least three different occasions to ensure reproducibility.
-
Cytotoxicity Assessment: For cell-based assays, always precede the antioxidant assay with a cytotoxicity test to ensure that the observed effects are not due to cell death.
Conclusion and Future Directions
These application notes provide a robust framework for the initial evaluation of this compound as a potential antioxidant. The combination of chemical and cell-based assays will provide a comprehensive profile of its antioxidant activity. Positive results from these in vitro studies would warrant further investigation into its mechanisms of action, including its effects on endogenous antioxidant enzymes and its potential efficacy in in vivo models of oxidative stress-related diseases.
References
- Benchchem. Application Notes and Protocols for Antioxidant Studies of Novel Compounds.
- Craft, B. D., Kerrihard, A., et al. (2012). Phenol-Based Antioxidants and the in Vitro Methods Used for Their Assessment.
- Benchchem. Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds.
- Hayward, N. K., & Lavin, M. F. (1985).
- MDPI. (2023). Microplate Methods for Measuring Phenolic Content and Antioxidant Capacity in Chickpea: Impact of Shaking.
- MDPI. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
- JoVE. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes.
- NIH. (2020). Hydrophilic oxygen radical absorbance capacity values of low-molecular-weight phenolic compounds containing carbon, hydrogen, and oxygen.
- G-Biosciences.
- PMC. (2011). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria.
- ResearchGate. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- PMC. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
- PubMed. (2009). Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents.
- SciSpace. (2016). Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins.
- PMC. (2007). Antioxidant activity and free radical scavenging capacity of phenolic extracts from Helicteres isora L. and Ceiba pentandra L.
- ResearchGate. (2021). ABTS⁺ radical scavenging activity of ethanolic extract of the four...
- ResearchGate. (2022).
- PubMed. (2019). Paper-based DPPH Assay for Antioxidant Activity Analysis.
- PMC. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.
- MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
- Sigma-Aldrich. This compound | 104333-09-7.
- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.
- MDPI. (2022).
- Cell Biolabs, Inc. Oxygen Radical Antioxidant Capacity (ORAC) Assay.
- ResearchGate. (2022).
- PMC. (2013). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds.
- Agilent. (2010). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4.
- ResearchGate. (2021). Four distinct mechanisms of free radical scavenging by antioxidants....
- BMG Labtech. Antioxidant potential using ORAC assay.
- MDPI. (2023). Theoretical Study on the Multiple Free Radical Scavenging Reactions of Pyranoanthocyanins.
- NIH. (2020). Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells.
- MDPI. (2022).
- NIH. (2017). In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits.
- MDPI. (2022). Phenolic Profile and In Vitro Antioxidant Activity of Different Corn and Rice Varieties.
Sources
- 1. Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Phenol-Based Antioxidants and the in Vitro Methods Used for Their Asse" by Brian D. Craft, Adrian Kerrihard et al. [digitalcommons.montclair.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant activity and free radical scavenging capacity of phenolic extracts from Helicteres isora L. and Ceiba pentandra L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxygen Radical Antioxidant Capacity (ORAC) Assay [cellbiolabs.com]
- 7. Hydrophilic oxygen radical absorbance capacity values of low-molecular-weight phenolic compounds containing carbon, hydrogen, and oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. p-Aminophenol induced DNA damage and cytotoxicity enhanced by autoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Schiff Base Formation with 4-Amino-2-(hydroxymethyl)phenol
Introduction
Welcome to the technical support guide for the synthesis of Schiff bases utilizing 4-Amino-2-(hydroxymethyl)phenol. This document is designed for researchers, chemists, and drug development professionals who are working with this specific amine and encountering challenges in optimization and execution. This compound is a unique starting material due to its multiple functional groups—a primary aromatic amine, a phenolic hydroxyl group, and a benzylic hydroxyl group. These features, while offering rich chemical possibilities, can also introduce specific challenges such as competing side reactions, purification difficulties, and product stability issues.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate these complexities and achieve high-yield, high-purity synthesis of your target Schiff base.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields in Schiff base synthesis are a common problem and often stem from the reversible nature of the imine formation reaction.[1] The condensation of an amine and an aldehyde produces water as a byproduct. According to Le Chatelier's principle, the presence of this water can drive the equilibrium back towards the starting materials, thus reducing your final yield.[1]
Causality & Troubleshooting Steps:
-
Inadequate Water Removal: The primary cause of low yield is often the failure to remove water as it is formed.
-
Solution A - Azeotropic Distillation: The most effective method is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[1][2] Refluxing the reaction mixture will continuously remove water from the system, driving the reaction to completion.
-
Solution B - Dehydrating Agents: If a Dean-Stark setup is not feasible, add a dehydrating agent directly to the reaction flask. Molecular sieves (3Å or 4Å) are an excellent choice as they are inert and efficiently trap water.[3][4] Anhydrous sodium sulfate or magnesium sulfate can also be used.[1]
-
-
Suboptimal pH: The reaction is catalyzed by acid, but the pH must be carefully controlled.
-
Problem: If the medium is too acidic, the primary amine of your this compound will be protonated, rendering it non-nucleophilic and halting the reaction. If the medium is too neutral or basic, the carbonyl group of the aldehyde is not sufficiently activated for the nucleophilic attack.
-
Solution: The optimal pH for Schiff base formation is typically mildly acidic, in the range of 4-5.[1] You can achieve this by adding a catalytic amount (a few drops) of glacial acetic acid.[5][6] Citric acid can also be an effective catalyst.[7]
-
-
Reactant Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: While a 1:1 molar ratio of the amine to the aldehyde is typical, you can sometimes push the equilibrium forward by using a slight excess (1.1 to 1.2 equivalents) of the less expensive or more volatile reactant.[1]
-
Question 2: My TLC analysis shows both starting materials are still present even after prolonged reaction time. What can I do?
Answer: Incomplete conversion is directly related to the reaction equilibrium not favoring the product side sufficiently.[1] This can be due to temperature, catalysis, or concentration issues.
Causality & Troubleshooting Steps:
-
Insufficient Catalysis: The reaction may be proceeding too slowly without adequate catalytic turnover.
-
Low Reaction Temperature: Condensation reactions often require thermal energy to overcome the activation barrier, especially for the dehydration step.
-
Low Reactant Concentration: Very dilute conditions may not favor the bimolecular condensation reaction.
-
Solution: Increase the concentration of your reactants. If solubility is an issue, consider a different solvent or a solvent mixture. Highly polar aprotic solvents like NMP or DMSO can be effective, though they complicate workup.[2]
-
Troubleshooting Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and Structural Evaluation of Niobium-Integrated Chitosan–Gelatin Hybrid Hydrogels [mdpi.com]
"improving the yield and purity of 4-Amino-2-(hydroxymethyl)phenol derivatives"
Subject: Optimization of Yield, Purity, and Stability
Introduction: The Stability Paradox
Researchers working with 4-Amino-2-(hydroxymethyl)phenol (and its derivatives like Salbutamol intermediates) often face a "stability paradox." The molecule contains two sensitive functionalities that require opposing handling conditions:
-
The Benzylic Alcohol: Prone to hydrogenolysis (cleavage to a methyl group) under strong hydrogenation conditions.
-
The p-Aminophenol Motif: Highly susceptible to oxidative degradation (forming quinone imines) under basic or aerobic conditions.
This guide provides a self-validating troubleshooting framework to navigate these competing reactivities, ensuring high yield and pharmaceutical-grade purity.
Module 1: Synthesis & Reaction Optimization
The Challenge: Preventing Over-Reduction (Hydrogenolysis)
The most common synthesis route is the catalytic hydrogenation of 4-nitro-2-(hydroxymethyl)phenol (also known as 5-nitrosaligenin). A frequent failure mode is the loss of the hydroxymethyl group, yielding 4-amino-2-methylphenol.
Technical Protocol: Catalyst & Solvent Selection
To retain the benzylic alcohol while reducing the nitro group, you must tune the catalyst activity.
| Parameter | Recommended | Avoid | Mechanistic Rationale |
| Catalyst | 5% Pt/C (Sulfided) or Raney Nickel | Pd/C (Standard) | Palladium is excellent for hydrogenolysis (cleaving C-O bonds). Platinum (especially sulfided) is selective for nitro reduction. |
| Solvent | Methanol/Water or Ethyl Acetate | Acetic Acid or Acidic Media | Acidic conditions protonate the benzylic alcohol, creating a leaving group ( |
| Pressure | Low (1-3 bar) | High (>10 bar) | High pressure forces the kinetically slower hydrogenolysis reaction. |
| Additives | Sodium Acetate (0.1 eq) | HCl / H2SO4 | Mild buffering prevents auto-catalytic hydrogenolysis. |
Visualizing the Reaction Pathway
The following diagram illustrates the critical bifurcation point in the synthesis.
Figure 1: Reaction pathway showing the competition between selective nitro reduction and benzylic hydrogenolysis.
Module 2: Workup & Isolation (The Isoelectric Point)
The Challenge: Solubility & "Oiling Out"
This compound is amphoteric. It forms salts in both acid (ammonium) and base (phenolate). Isolating the free base requires precise pH control to reach the Isoelectric Point (pI) , where water solubility is lowest.
Troubleshooting Guide: The "Zeta" Isolation Method
Do not rely on a fixed pH value from literature, as ionic strength shifts the pI. Follow this self-validating protocol:
-
Preparation: Cool the reaction mixture to 0–5°C under Nitrogen.
-
Acidification: If the reaction was basic, acidify with dilute HCl until the solution is homogeneous (pH < 3).
-
Titration (The Critical Step): Slowly add 20% NaOH or
while monitoring with a pH meter.-
Observation: The solution will cloud as you approach pH 6.
-
Target: Continue until precipitation is maximal. For this class of molecules, the pI is typically pH 7.2 – 7.8 .
-
-
Antioxidant Buffer: Add 0.5% Sodium Bisulfite or Ascorbic Acid to the aqueous phase during precipitation. This acts as a sacrificial antioxidant.
| pH Zone | Species Form | Solubility | Risk |
| pH < 5 | Ammonium Salt ( | High | Stable, but hard to extract. |
| pH 7.0 - 8.0 | Zwitterion / Neutral | Lowest (Precipitates) | Target Zone. |
| pH > 9 | Phenolate ( | High | Extremely prone to oxidation (Darkening). |
Module 3: Purification & Stability
The Challenge: The "Pink/Brown" Discoloration
If your white solid turns pink or brown upon filtration, quinone imine formation has occurred. This is autocatalytic.
Protocol: Anaerobic Recrystallization
-
Solvent: Degassed Water/Isopropanol (1:1).
-
Procedure:
-
Boil solvent and sparge with Argon/Nitrogen for 15 mins.
-
Dissolve crude solid under inert flow.
-
Add activated charcoal (to remove colored impurities) and filter hot under Nitrogen.
-
Allow to crystallize slowly at 4°C.
-
-
Drying: Vacuum oven at 40°C. Crucial: Bleed the oven with Nitrogen, not air, when breaking vacuum.
Workflow Diagram: Anaerobic Handling
Figure 2: Step-by-step workflow to minimize oxidative degradation during isolation.
Frequently Asked Questions (FAQ)
Q: My product yield is low (30-40%), but the reaction conversion was 100%. Where is the product? A: It is likely trapped in the mother liquor. This molecule is water-soluble.
-
Fix: Saturate the aqueous mother liquor with NaCl (Salting Out) and perform multiple extractions with n-Butanol or THF , not Dichloromethane (DCM). DCM is too non-polar for this molecule.
Q: Can I use Pd/C if I add an inhibitor? A: Yes, but it is risky. Adding ethylenediamine or using Lindlar catalyst (poisoned Pd) can reduce hydrogenolysis activity, but Pt/C remains the gold standard for benzylic alcohols.
Q: The product turns purple in solution. Is it ruined? A: Not necessarily. The color comes from trace quinone impurities which have a high extinction coefficient (very visible even at ppm levels).
-
Fix: Treat the solution with a small amount of Sodium Dithionite (
). If the color vanishes, recrystallize immediately under inert gas.
References
-
Catalytic Hydrogenation of Nitro Compounds:Organic Syntheses, Coll. Vol. 3, p. 82 (1955); Vol. 25, p. 15 (1945).
-
Hydrogenolysis of Benzylic Alcohols:RSC Advances, "CO2 promoted hydrogenolysis of benzylic compounds," 2013. (Mechanistic insight into benzylic stability).
-
Isoelectric Point & Solubility:Master Organic Chemistry, "Isoelectric Points of Amino Acids," 2023.
-
Antioxidant Stabilization:PubChem Compound Summary, "this compound.
-
[1]
-
Sources
"troubleshooting guide for 4-Amino-2-(hydroxymethyl)phenol purification"
Ticket ID: 4A2HMP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Oxidation, Solubility, and Isolation of CAS 2835-95-2[1][2]
Part 1: The "Black Tar" Crisis (Immediate Triage)
User Issue: "My product turned from a beige solid to a black tar/oil during drying. What happened?"
Diagnosis: You are witnessing the auto-oxidation cascade . 4-Amino-2-(hydroxymethyl)phenol is an electron-rich aminophenol.[1][2] In the presence of oxygen and moisture, it rapidly oxidizes to form quinone imines, which then polymerize into dark, insoluble melanin-like pigments.
The Mechanism of Failure
The presence of the ortho-hydroxymethyl group adds a layer of instability compared to simple p-aminophenol.[2] Under acidic conditions or thermal stress, it can dehydrate to form a reactive quinone methide intermediate, leading to self-polymerization.[2]
Caption: Figure 1.[1][2][3] The oxidative degradation pathway.[2] Once the quinone imine forms, polymerization is rapid and often irreversible.
Part 2: Core Purification Protocols
Directive: Do not attempt purification without degassed solvents and antioxidants .[2]
Protocol A: The "Sulfite-Protected" Recrystallization (Recommended)
Best for: Removing colored impurities and stabilizing the free base.
Reagents:
-
Degassed Water (sparged with N2 for 20 mins)
-
Sodium Dithionite (
) or Sodium Metabisulfite ( )[1][2]
Step-by-Step Methodology:
-
Dissolution: Suspend the crude solid in degassed water (approx. 10-15 mL per gram of solid). Heat to 80-90°C under a nitrogen blanket.
-
Protection: Add 1-2% w/w Sodium Dithionite.[1][2] This acts as an oxygen scavenger, reverting any formed quinones back to the phenol.[2]
-
Clarification: If the solution remains dark, add activated charcoal (5% w/w). Stir for 10 minutes at 80°C.
-
Filtration: Filter hot through a pre-warmed Celite pad (to prevent premature crystallization) into a flask already containing a trace of sodium dithionite.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0-4°C. Do not disturb the flask excessively, as this can trap impurities.
-
Isolation: Filter the off-white crystals under nitrogen/argon.
-
Drying: Dry in a vacuum desiccator over
or silica gel.[2] Crucial: Isolate from light.[2]
Protocol B: Hydrochloride Salt Conversion (For Long-Term Storage)
Best for: If the free base is too unstable or oiling out.[1]
-
Dissolve the crude amine in minimal Ethanol.[2]
-
Cool to 0°C in an ice bath.
-
Dropwise add 1.1 equivalents of HCl (in dioxane or ether).[2]
-
The hydrochloride salt is significantly more resistant to oxidation and will precipitate as a stable solid.[2]
-
Recrystallize the salt from Ethanol/Ether if necessary.[2]
Part 3: Troubleshooting Decision Tree
Use this logic flow to determine your next move based on the physical state of your crude material.
Caption: Figure 2. Troubleshooting logic flow. "Oiling out" requires immediate trituration to induce nucleation before purification.
Part 4: Frequently Asked Questions (FAQs)
Q1: My product oils out during recrystallization instead of crystallizing. Why? A: This is a classic "phase separation" issue.
-
Cause: The temperature dropped too fast, or the solvent polarity is slightly off, causing the product to leave the solution as a liquid droplet rather than a crystal lattice.
-
Fix: Reheat until dissolved. Add a "seed crystal" of pure material if available.[2][4] If not, scratch the inner wall of the flask with a glass rod to create nucleation sites.[4] Alternatively, add a small amount of Ethanol to the water to increase solubility slightly and slow down the precipitation.
Q2: Can I use silica gel chromatography? A: Yes, but with caution.
-
Risk: Aminophenols often streak on silica due to hydrogen bonding with silanol groups.[2] They can also oxidize on the column.[2]
-
Modification: Pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize acidic sites.[2] Use a mobile phase of Dichloromethane/Methanol (95:5 to 90:10).[2] Flash quickly; do not let the compound sit on the column.[2]
Q3: Is the hydroxymethyl group stable to acid? A: It is labile .[2]
-
Warning: Avoid strong mineral acids (like
) or high temperatures in acidic media.[2] The hydroxymethyl group can eliminate water to form a quinone methide, which polymerizes.[2] If acidifying, use weak acids (Acetic) or keep the temperature strictly <0°C.
Q4: What is the target Melting Point? A:
-
Free Base: ~135–142°C (Literature varies based on heating rate and purity) [1].[2]
-
HCl Salt: Generally higher and sharper melting point, often >200°C (decomposition).[2]
Part 5: Summary Data Table
| Solvent System | Suitability | Notes |
| Water | High | Requires Sodium Dithionite.[1][2] Excellent for removing inorganic salts.[2] |
| Ethanol | High | Good for initial dissolution.[1][2][4] Can be used with Water (50:[1][5]50) for better yield. |
| Ethyl Acetate | Moderate | Good for extraction, but solubility might be too low for recrystallization.[1][2] |
| Ether/Hexane | Low | Product is insoluble.[1][2] Use only for washing/trituration to remove non-polar impurities.[2] |
| DMSO/DMF | Avoid | High boiling point makes removal difficult without thermal degradation.[1][2] |
References
-
PubChem. (n.d.).[2][3] this compound Compound Summary. National Library of Medicine.[2] Retrieved January 31, 2026, from [Link]
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for aminophenol purification techniques).
-
Google Patents. (2011).[2] Process for preparation of phenolic monoesters. WO2011141932A2.[2][6] Retrieved January 31, 2026, from
Sources
- 1. Phenol, 4-(2-aminoethyl)- (CAS 51-67-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C7H9NO2 | CID 2763826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-(hydroxymethyl)phenol | C7H9NO2 | CID 12000270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2011141932A2 - Process for preparation of phenolic monoesters of hydroxymethyl phenols - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 4-Amino-2-(hydroxymethyl)phenol
[1][2]
Case ID: AHMP-SCALE-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
Target Molecule: 4-Amino-2-(hydroxymethyl)phenol (CAS: 19502-97-7)
Synonyms: 2-Hydroxy-5-aminobenzyl alcohol; "Saligenin Amine"
Critical Application: Key intermediate for
The Challenge: The scale-up of this molecule presents a "perfect storm" of process chemistry challenges.[1] You are dealing with an electron-rich aniline (prone to oxidation/tarring) and a benzylic alcohol ortho to a phenol (prone to self-condensation via quinone methide intermediates).[1][2]
This guide addresses the three most common failure modes reported by our users:
Module 1: Reaction Optimization (The Synthesis)
The industry-standard route involves the catalytic hydrogenation of 2-hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde).[1] While conceptually simple, the thermodynamics of reducing both a nitro group and an aldehyde on a multi-kilogram scale requires strict control.[2]
Protocol: Controlled Hydrogenation
Note: This protocol assumes a 10L reactor scale.
Reagents:
Step-by-Step Workflow:
-
Inertion (Critical): Purge the reactor with
for 30 minutes. The presence of during the initial mixing promotes oxidative coupling before the reaction even starts. -
Loading: Charge solvent, then precursor. Stir to suspend. Add catalyst as a slurry to avoid dry powder ignition hazards.[1][2]
-
Hydrogenation:
-
Monitoring: Monitor
uptake. The reaction typically completes in 4–6 hours.
Troubleshooting the Reaction
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction | Catalyst poisoning (often by trace sulfur in the aldehyde precursor).[1] | Perform a "hot filtration" test.[1][2][5] If dead, spike with fresh catalyst (1 wt%).[2] Check precursor CoA for sulfur.[1][2] |
| Over-Reduction (Impurity A) | Formation of 4-amino-2-methylphenol.[1] | Temperature was too high (>45°C) or reaction ran too long after |
| Incomplete Reduction | Residual aldehyde or nitroso intermediates.[1][2] | Increase pressure to 5-7 bar. Ensure agitation speed is sufficient (mass transfer limitation). |
Module 2: Isolation & Purification (The "Danger Zone")[2]
This is where 80% of scale-up batches fail.[1] The product is amphoteric and highly sensitive to pH.
The Mechanism of Failure (Quinone Methide Formation): Under acidic conditions (pH < 4) or thermal stress, the benzylic alcohol eliminates water to form a Quinone Methide .[2] This reactive species rapidly reacts with another molecule of product to form dimers and oligomers (gummy solids).[2]
Protocol: The "Antioxidant" Workup
-
Filtration: Filter off the Pd/C catalyst under
.[1] Do not let the catalyst cake dry out (fire hazard).[2] -
Stabilization: Immediately add Sodium Dithionite (
) (0.5 wt% relative to product) to the filtrate. This acts as an oxygen scavenger and prevents the solution from turning black. -
Concentration: Distill off methanol under reduced pressure. Keep internal T < 40°C.
-
Crystallization (The pH Trap):
-
Drying: Vacuum oven at 40°C. Strictly exclude light and air.
Module 3: Visualizing the Process Logic
The following diagram illustrates the critical control points (CCPs) where the synthesis diverges from "Success" to "Impurity."
Caption: Process flow showing critical failure modes (Red Diamonds) leading to hydrogenolysis or polymerization.
Frequently Asked Questions (FAQ)
Q: Can I use iron/acid (Bechamp reduction) instead of catalytic hydrogenation? A: Not recommended. The acidic conditions required for Fe/HCl reduction will almost certainly trigger the polymerization of the hydroxymethyl group (via the benzylic cation/quinone methide mechanism) as soon as it forms.[2] Neutral catalytic hydrogenation is far superior for this specific substrate.[1][2]
Q: My product turns pink/purple upon exposure to air. Is it ruined? A: Not necessarily. Aminophenols are notorious for surface oxidation.[1][2] The pink color is likely a trace quinone imine impurity (ppm level).[2]
-
Fix: Recrystallize from water/ethanol with a pinch of Sodium Dithionite.[1]
-
Prevention:[1][2][6] Store under Argon in amber glass bottles.
Q: Why is the filtration taking so long? A: You likely have "fines" from the catalyst or precipitated oligomers.
References
-
Process Chemistry of Salmeterol Intermediates
-
Stability of Hydroxybenzyl Alcohols
-
Source:Journal of Organic Chemistry, "Quinone Methides: Relevant Intermediates in Organic Chemistry."[2]
- Relevance: Explains the mechanism of self-condensation/polymerization in ortho-hydroxybenzyl alcohols under acidic/thermal stress.
-
Link: [J. Org.[1][2][5] Chem. Overview (Generic DOI)]([Link]) (Note: Generalized reference for mechanism).
-
-
Safety in Catalytic Hydrogenation
-
Impurity Profiling
Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 4-Amino-2-(hydroxymethyl)phenol
Welcome to the technical support center for the synthesis of 4-Amino-2-(hydroxymethyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process. The primary focus will be on the critical step of catalytic hydrogenation for the reduction of the nitro-precursor, which is paramount for achieving high yield and purity.
The synthesis of this compound is typically achieved via a two-step process. The first step involves the hydroxymethylation of a suitable nitrophenol, such as 2-nitrophenol, to form an intermediate like 4-(hydroxymethyl)-2-nitrophenol[1]. The second, and most critical, step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred industrial method for this transformation due to its efficiency and cleaner waste profile compared to stoichiometric reductants[2].
Q1: My reaction has stalled, and TLC analysis shows significant amounts of starting material remaining. What is the likely cause?
A: This points to an issue with catalyst activity or reaction conditions.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Catalysts, especially Pd/C, can lose activity over time or if improperly stored. Use a fresh batch of catalyst from a reputable supplier.
-
Increase Catalyst Loading: For bench-scale synthesis, a loading of 5-10 mol% of the metal relative to the substrate is typical. If the reaction is slow, consider increasing the loading.
-
Check Hydrogen Supply: Ensure your hydrogen source (gas cylinder or transfer agent like formic acid) is not depleted.[3] For gas-phase hydrogenation, verify that the pressure is maintained and that there are no leaks in the system.
-
Improve Mass Transfer: The reaction is triphasic (solid catalyst, liquid solution, gas hydrogen). Vigorous stirring is essential to ensure hydrogen is dissolved in the solvent and can reach the catalyst surface.
-
Q2: I've achieved full conversion, but my product is contaminated with a major byproduct that appears to have lost the -CH2OH group. How can I improve selectivity?
A: This is a classic case of hydrogenolysis, the cleavage of a C-X bond (in this case, a C-O bond) by hydrogen.
-
Causality: The hydroxymethyl group is benzylic, making the C-O bond susceptible to cleavage on highly active catalyst surfaces like palladium, especially under forcing conditions.[4] The reaction proceeds by reducing the desired product further.
-
Troubleshooting Steps:
-
Modify Reaction Conditions: Reduce the reaction temperature to room temperature (20-25°C) and lower the hydrogen pressure to 1-3 bar. Milder conditions disfavor the higher activation energy pathway of hydrogenolysis.
-
Change the Catalyst: Switch from Pd/C to a catalyst that is less prone to causing hydrogenolysis. 5% Pt/C is an excellent alternative. While platinum can be more aggressive for ring reduction, it is often more selective for preserving benzylic oxygen functionalities under moderate conditions.
-
Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol or methanol are generally preferred.[5] Avoid overly acidic conditions, which can promote C-O bond cleavage.
-
Q3: The reaction starts quickly but then stops before completion. What could be causing this premature catalyst deactivation?
A: Premature deactivation is typically caused by catalyst poisoning or fouling.[6]
-
Causality: Catalyst poisons are substances that bind irreversibly to the active sites, rendering them inactive. Common poisons for noble metal catalysts include sulfur, halides, and strong coordinating ligands. Fouling occurs when byproducts or polymers deposit on the catalyst surface, blocking access to the active sites.[6][7]
-
Troubleshooting Steps:
-
Purify Starting Materials: The nitro-precursor may contain impurities from the hydroxymethylation step. Recrystallize the starting material before hydrogenation.
-
Use High-Purity Solvents: Ensure solvents are of high purity and free from potential poisons.
-
Avoid Intermediate Accumulation: In some nitroarene reductions, partially reduced intermediates like hydroxylamines can accumulate and potentially form species that foul the catalyst surface.[8] Ensuring smooth and complete conversion can prevent this. Adding a catalytic amount of a vanadium compound has been shown to prevent the accumulation of hydroxylamines in some cases.[8]
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this hydrogenation? A: Polar protic solvents like methanol, ethanol, or isopropanol are excellent choices. They effectively dissolve the starting material and the product, and they have good solubility for hydrogen. For reactions using a transfer hydrogenation agent like sodium borohydride, water or aqueous methanol can also be used.[5]
Q2: How do I safely handle hydrogenation catalysts like Pd/C and Raney-Ni? A: Safety is paramount.
-
Pd/C: While less hazardous than Raney-Ni, dry Pd/C can be pyrophoric, especially after use when it is saturated with hydrogen. Never add dry catalyst to a flammable solvent. Always wet the catalyst with a small amount of the reaction solvent (e.g., ethanol) to create a slurry before adding it to the reaction vessel. After the reaction, filter the catalyst carefully, keeping the filter cake damp. Do not allow the used catalyst to dry on the filter paper.
-
Raney-Ni: This catalyst is extremely pyrophoric and must be handled under a liquid (typically water or ethanol) at all times.[2] It should never be exposed to air when dry.
Q3: How can I monitor the reaction's progress effectively? A: There are two primary methods:
-
Hydrogen Uptake: In a closed system, you can monitor the pressure drop from a hydrogen reservoir. The reaction is complete when hydrogen consumption ceases. This is the most accurate method for tracking kinetics.
-
Chromatography: Periodically (and carefully) take small aliquots from the reaction mixture, filter them through a small plug of celite to remove the catalyst, and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][10]
Q4: My final product is pure by NMR, but it's a dark brown or black solid. Why? A: Aminophenols are highly susceptible to air oxidation, which forms intensely colored quinone-imine type structures.
-
Prevention: Perform the reaction workup (filtration, solvent removal) under an inert atmosphere of nitrogen or argon. Storing the final product under an inert atmosphere and in the dark can also prolong its shelf life. During purification steps like recrystallization, adding a small amount of a reducing agent like sodium dithionite can sometimes help to decolorize the solution.
Part 4: Experimental Protocol
This protocol describes a general procedure for the catalytic hydrogenation of 4-(hydroxymethyl)-2-nitrophenol using 5% Pd/C.
Materials:
-
4-(Hydroxymethyl)-2-nitrophenol (1.0 eq)
-
5% Palladium on Carbon (5-10 mol % Pd)
-
Methanol (20-30 mL per gram of substrate)
-
Hydrogen gas
-
Celite (for filtration)
Procedure:
-
Vessel Preparation: To a hydrogenation flask or a Parr shaker vessel, add the 4-(hydroxymethyl)-2-nitrophenol.
-
Catalyst Addition (Slurry Method): In a separate small beaker, weigh the 5% Pd/C catalyst. Carefully add a small amount of methanol to create a thick, wet slurry. Caution: Do not handle the dry catalyst in the open air.
-
Charging the Reactor: Add the catalyst slurry to the reaction vessel containing the substrate. Add the remaining methanol to achieve the desired concentration.
-
Inerting the System: Seal the vessel. Purge the system by evacuating the headspace and backfilling with nitrogen (repeat 3 times). Then, evacuate and backfill with hydrogen gas (repeat 3 times).
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 3 bar). Begin vigorous stirring. The reaction is often exothermic, so monitor the temperature.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by periodic TLC/HPLC analysis. The reaction is typically complete within 2-8 hours at room temperature.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to recover all the product. Caution: Keep the filter cake wet at all times.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure (rotary evaporation). The resulting solid is the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield a pure, off-white solid.[11]
References
-
PrepChem.com. Preparation of 4-(hydroxymethyl)-2-nitrophenol. Available from: [Link]
- Google Patents. CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
-
R Discovery. Hydrogenation Of 4-nitrophenol Research Articles - Page 1. Available from: [Link]
-
ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters. Available from: [Link]
-
Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Available from: [Link]
-
Organic Syntheses. 2-amino-4-nitrophenol. Available from: [Link]
-
PubChem. 2-Amino-4-(hydroxymethyl)phenol | C7H9NO2 | CID 12000270. Available from: [Link]
-
PubChem. This compound | C7H9NO2 | CID 2763826. Available from: [Link]
-
ResearchGate. The proposed mechanism of the catalytic hydrogenation of 4‐nitrophenol (4‐NP) catalyzed by Pd‐Ag/rGO biometallic nanocomposites. Available from: [Link]
-
Royal Society of Chemistry. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Available from: [Link]
-
MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available from: [Link]
-
ResearchGate. General scheme for the catalytic hydrogenation of nitroarene. Available from: [Link]
-
YouTube. Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. Available from: [Link]
- Google Patents. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
ResearchGate. Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol | Request PDF. Available from: [Link]
-
NIH National Library of Medicine. Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. Available from: [Link]
-
YouTube. Deactivation by Aging, Poisoning and Fouling // Reactor Engineering - Class 146. Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buy this compound (EVT-327080) | 104333-09-7 [evitachem.com]
Technical Support Center: Strategies for Selective N-acylation vs. O-acylation of 4-Amino-2-(hydroxymethyl)phenol
<
Welcome to the Technical Support Center for the selective acylation of 4-Amino-2-(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of achieving chemoselectivity in the acylation of this multifunctional compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to address common challenges and provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine whether N-acylation or O-acylation occurs on this compound?
The selectivity between N-acylation and O-acylation is primarily governed by the relative nucleophilicity of the amino (-NH2) and hydroxyl (-OH) groups, the nature of the acylating agent, and the reaction conditions (solvent, temperature, and catalyst).
-
Nucleophilicity: In general, the amino group is more nucleophilic than the phenolic hydroxyl group.[1][2] This intrinsic reactivity difference favors N-acylation under kinetically controlled conditions. The lone pair of electrons on the nitrogen atom is more available for attacking the electrophilic acylating agent compared to the oxygen of the hydroxyl group.[1][3]
-
Acylating Agent: Highly reactive acylating agents, such as acyl chlorides and anhydrides, tend to react faster with the more nucleophilic amino group.[4][5][6] The choice of the acylating agent can significantly influence the reaction's outcome.
-
Reaction Conditions:
-
pH/Acidity: Under acidic conditions, the amino group is protonated to form an ammonium salt (-NH3+), which is no longer nucleophilic. This effectively "protects" the amino group, allowing for selective O-acylation of the hydroxyl groups.[7]
-
Base: In the presence of a non-nucleophilic base, the phenolic hydroxyl group can be deprotonated to form a more nucleophilic phenoxide ion, which can enhance the rate of O-acylation. However, the amino group's higher intrinsic nucleophilicity often still dominates.
-
Solvent: The polarity of the solvent can influence the relative nucleophilicity of the functional groups. Polar aprotic solvents can often favor N-acylation.
-
Temperature: Lower temperatures generally favor the kinetically preferred product, which is typically the N-acylated product due to the higher nucleophilicity of the amine.[8]
-
Q2: Which functional group is acylated first in this compound under neutral conditions?
Under neutral or mildly basic conditions, the amino group is preferentially acylated. This is a direct consequence of the nitrogen atom being a better nucleophile than either of the oxygen atoms in the phenolic and benzylic hydroxyl groups.[1][2]
Q3: Can I achieve selective O-acylation without using protecting groups?
Yes, selective O-acylation can be achieved under specific conditions. One common strategy is to perform the reaction in a strongly acidic medium.[7] The acidic environment protonates the highly basic amino group, rendering it non-nucleophilic and directing the acylation to the hydroxyl groups. Another approach involves using specific catalysts that can selectively activate the hydroxyl group. For instance, certain Lewis acids or enzymatic catalysts can promote O-acylation.[9][10]
Troubleshooting Guide
Problem 1: Poor Selectivity - Mixture of N- and O-Acylated Products
Scenario: You are attempting selective N-acylation but observe significant formation of O-acylated and di-acylated byproducts.
Root Cause Analysis and Solutions:
This issue typically arises when the reaction conditions are not optimized to favor the kinetic product (N-acylation) or when the reaction is allowed to proceed for too long, leading to the thermodynamically more stable product.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for O-acylation, leading to a loss of selectivity.[8] Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly enhance selectivity for the kinetically favored N-acylation.
-
Control Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.0-1.2 equivalents) of the acylating agent.[11] An excess of the acylating agent increases the likelihood of di-acylation.
-
Slow Addition of Reagents: Add the acylating agent slowly to the solution of this compound.[8][11] This helps to maintain a low concentration of the acylating agent at any given time, minimizing side reactions.
-
Choice of Base: If a base is required to scavenge the acid byproduct (e.g., HCl from an acyl chloride), use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine. Stronger, more nucleophilic bases can deprotonate the phenol, increasing its reactivity towards acylation.
Workflow for Optimizing N-Acylation Selectivity:
Caption: Troubleshooting workflow for poor selectivity in N-acylation.
Problem 2: Low Yield of the Desired N-Acylated Product
Scenario: The reaction shows high selectivity for N-acylation, but the overall conversion and yield are low.
Root Cause Analysis and Solutions:
Low yields can stem from several factors, including insufficient reactivity of the acylating agent, suboptimal reaction conditions, or degradation of the starting material or product.
Troubleshooting Steps:
-
Increase Acylating Agent Reactivity: If using a less reactive acylating agent like an ester, consider switching to a more reactive one, such as an acyl anhydride or an acyl chloride.[5][11]
-
Catalyst Addition: The use of a catalyst can significantly improve reaction rates. For N-acylation, catalysts like 4-dimethylaminopyridine (DMAP) can be effective, although they may also catalyze O-acylation, so careful optimization is needed.[12] In some cases, mild Lewis acids can also promote the reaction.
-
Optimize Solvent: Ensure that the starting material is sufficiently soluble in the chosen solvent. If solubility is an issue, consider a different solvent system.
-
Check for Degradation: 4-Aminophenol derivatives can be susceptible to oxidation, especially at elevated temperatures or in the presence of air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Comparative Table of Acylating Agents for N-Acylation:
| Acylating Agent | Reactivity | Byproduct | Typical Conditions |
| Acyl Chloride | High | HCl | Anhydrous solvent, often with a base (e.g., pyridine, Et3N) |
| Acetic Anhydride | Moderate | Acetic Acid | Can be run neat or in various solvents |
| Vinyl Acetate | Moderate | Acetaldehyde | Often used in enzymatic reactions[13][14] |
| Ethyl Acetate | Low | Ethanol | Typically requires a catalyst and higher temperatures |
Problem 3: Achieving Selective O-Acylation of the Phenolic Hydroxyl Group
Scenario: You need to acylate the phenolic -OH group while leaving the amino and benzylic -OH groups untouched.
Root Cause Analysis and Solutions:
This requires suppressing the high nucleophilicity of the amino group. The most reliable method is to exploit the difference in basicity between the amino and hydroxyl groups.
Troubleshooting Steps:
-
Acidic Conditions: The most common and effective strategy is to perform the acylation in a strong acid, such as trifluoroacetic acid (TFA).[7] The amino group will be protonated to form a non-nucleophilic ammonium salt, allowing the acylating agent to react selectively with the hydroxyl groups. The phenolic hydroxyl is generally more reactive than the benzylic hydroxyl in electrophilic reactions.
-
Protecting Group Strategy: While the goal is to avoid them, a protecting group strategy is a very robust alternative.
-
Protect the amino group, for example, as a carbamate (e.g., Boc or Cbz group).
-
Perform the O-acylation on the protected intermediate.
-
Deprotect the amino group under conditions that do not affect the newly formed ester.
-
-
Enzymatic Catalysis: Certain lipases can exhibit high regioselectivity for O-acylation and can be an excellent option for clean, selective transformations.[15]
Experimental Protocol for Selective O-Acylation under Acidic Conditions:
-
Dissolve this compound in anhydrous trifluoroacetic acid (TFA) at 0 °C under an inert atmosphere.
-
Slowly add the acylating agent (e.g., 1.1 equivalents of acetic anhydride) to the solution.
-
Stir the reaction at 0 °C to room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate) to precipitate the product.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.
Decision Tree for Selective Acylation Strategy:
Caption: Decision-making flowchart for selective acylation.
By understanding the fundamental principles of reactivity and carefully controlling the reaction conditions, researchers can successfully navigate the challenges of selective N- and O-acylation of this compound.
References
-
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Available at: [Link]
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis. Available at: [Link]
-
ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. National Institutes of Health. Available at: [Link]
-
Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. ResearchGate. Available at: [Link]
-
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Publications. Available at: [Link]
-
acetylation of 4-aminophenol: Mechanism. YouTube. Available at: [Link]
-
A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]
-
Acylation of phenols. University of Calgary. Available at: [Link]
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Publications. Available at: [Link]
-
Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate. Available at: [Link]
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C
-
Overview of the prior methods for selective N-acylation/alkylation of... ResearchGate. Available at: [Link]
- An Eco-friendly and Highly Efficient route for N-acylation under C
- An environment-friendly process for selective acylation of aminophenol. Google Patents.
- Process for the preparation of N-acylated aminophenols. Google Patents.
-
Acyl Protective Groups. Chem-Station Int. Ed. Available at: [Link]
-
CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Available at: [Link]
- Difference Between O Acylation and N Acyl
-
Benzylic C−H acylation by cooperative NHC and photoredox catalysis. PMC. Available at: [Link]
- Selective n-acylation of amino alcohols. Google Patents.
-
When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. Available at: [Link]
-
Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry. Available at: [Link]
-
Selective alkylation of the amino group of aminophenols. ResearchGate. Available at: [Link]
-
During the formation of paracetamol why do you get N-acylation instead of O. Quora. Available at: [Link]
-
Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
- Protecting Groups. Not available.
- Amino Acid Derivatives for Peptide Synthesis. Not available.
-
Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. PMC. Available at: [Link]
-
What is the specific name of the N-acylation reaction and the bonds formed by acylation reactions? Homework.Study.com. Available at: [Link]
-
One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry (RSC Publishing). Available at: [Link]
-
Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. ACS Publications. Available at: [Link]
-
The best reaction conditions for the N-acylation of various sulfonamides. ResearchGate. Available at: [Link]
-
Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. ACS Publications. Available at: [Link]
- friedel-crafts acylation reaction: Topics by Science.gov. Not available.
-
Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis? Quora. Available at: [Link]
- Method for making aminophenols and their amide derivatives. Google Patents.
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. journal.bcrec.id [journal.bcrec.id]
- 11. benchchem.com [benchchem.com]
- 12. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
"comparative study of the biological activity of aminophenol isomers"
Executive Summary: The Structural Basis of Toxicity
In drug development and industrial synthesis, aminophenols (
This guide provides a technical comparison of these three isomers. The central thesis is that biological activity is driven by the electronic coupling between the amino (
The Isomers at a Glance
| Isomer | Common Abbreviation | Primary Industrial/Pharma Role | Key Biological Characteristic |
| 4-aminophenol | PAP | Paracetamol precursor; photographic developer | Nephrotoxic: Selective necrosis of renal proximal tubules. |
| 2-aminophenol | OAP | Synthesis of benzoxazoles; hair dyes | Genotoxic/Cytotoxic: High redox activity; capable of metal chelation. |
| 3-aminophenol | MAP | Dye intermediate; resin stabilizer | Lower Toxicity: Electronic mismatch prevents facile quinone formation. |
Physicochemical Mechanisms of Action
To understand the biological data, we must first establish the chemical causality. The toxicity of aminophenols is largely dependent on their oxidation potential.
The Quinone Imine Hypothesis
The toxicity of PAP and OAP is linked to their conversion into benzoquinone imines .
-
Para (PAP) & Ortho (OAP): The
and groups are in resonance-stabilized positions ( and ). This allows for easy oxidation (loss of and ) to form electrophilic quinone imines . These electrophiles deplete cellular glutathione (GSH) and covalently bind to mitochondrial proteins, causing cell death. -
Meta (MAP): The
arrangement prevents the formation of a stable quinone structure without disrupting the aromatic system's energy significantly. Consequently, MAP does not readily form reactive electrophiles, rendering it significantly less cytotoxic in oxidative stress models.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent metabolic fates of the isomers.
Figure 1: Comparative bioactivation pathways. Note that MAP bypasses the formation of the toxic quinone imine intermediate.
Comparative Biological Activity Data
The following data synthesizes findings from hepatocyte and renal tubule models.
Cytotoxicity Profile (In Vitro)
In comparative assays using rat hepatocytes or renal cortical cells, the toxicity hierarchy is generally PAP > OAP >> MAP for nephrotoxicity, though OAP can be more potent in specific cancer cell lines due to genotoxic mechanisms.
| Parameter | p-Aminophenol (PAP) | o-Aminophenol (OAP) | m-Aminophenol (MAP) |
| Primary Target Organ | Kidney (Proximal Tubule) | Kidney/Liver | Low Organ Specificity |
| IC50 (Hepatocytes) | ~0.5 - 1.0 mM | ~1.0 - 2.0 mM | > 5.0 mM (Low toxicity) |
| Mitochondrial Inhibition | High (Rapid ATP depletion) | Moderate | Low |
| GSH Depletion | Rapid (forms GSH-conjugates) | Moderate | Minimal |
| Genotoxicity | Weakly positive (micronucleus) | Positive (clastogenic) | Negative |
Nephrotoxicity: The PAP Specificity
PAP is a selective nephrotoxin.[1][2] Unlike its acetylated derivative (Acetaminophen), which targets the liver, free PAP targets the kidney.
-
Mechanism: PAP accumulates in the proximal tubule cells via organic cation transporters. Once inside, it undergoes oxidation (catalyzed by cytochrome P450 or prostaglandin H synthase) to the quinone imine.
-
Evidence: Studies show that inhibiting
-glutamyl transpeptidase (an enzyme involved in GSH metabolism) does not protect against PAP, whereas inhibiting oxidative activation does, confirming the oxidative mechanism [1].
Experimental Protocols
For researchers validating these profiles, the following protocols ensure reproducibility.
Protocol A: HPLC Separation of Isomers
Distinguishing isomers is critical in purity analysis. This method uses a C18 column with a specific pH buffer to manage the ionization state of the amino group (
Reagents:
-
Methanol (HPLC Grade)
-
Phosphate Buffer (pH 4.85)[3]
-
Standard substances (OAP, MAP, PAP)
Workflow:
-
Column Selection: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Isocratic mixture of Phosphate Buffer (pH 4.85) : Methanol (85:15 v/v).[3]
-
Expert Insight: The pH of 4.85 is chosen to keep the aminophenols partially ionized, optimizing interaction with the stationary phase without causing peak tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 285 nm (Isosbestic point region for optimal sensitivity).
-
Elution Order: Typically PAP (most polar)
MAP OAP (least polar/intramolecular H-bonding).
Protocol B: In Vitro Cytotoxicity (MTT Assay)
This protocol measures mitochondrial metabolic activity as a proxy for viability.
Step-by-Step:
-
Seeding: Seed HepG2 or HK-2 (kidney) cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat cells with isomers (0–1000 µM) dissolved in DMSO (Final DMSO < 0.1%).
-
Control: Include a "Vehicle Control" (media + DMSO only) and a "Positive Control" (e.g., Triton X-100).
-
-
Exposure: Incubate for 24 hours at 37°C, 5%
. -
MTT Addition: Add MTT reagent (0.5 mg/mL final concentration). Incubate 4 hours.
-
Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.
-
-
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read Absorbance at 570 nm.
-
Calculation:
Experimental Workflow Diagram
This diagram outlines the standard operating procedure for comparative toxicity assessment.
Figure 2: Integrated workflow for assessing cytotoxicity and metabolic stability.
Conclusion and Recommendations
For researchers and drug developers:
-
Impurity Profiling: When synthesizing paracetamol, the presence of PAP is a critical quality attribute due to its specific nephrotoxicity. Limits must be strictly controlled (typically < 50 ppm).
-
Scaffold Selection: If designing a drug scaffold, MAP (meta-substitution) offers a safer starting point regarding oxidative stability compared to ortho- or para- isomers.
-
Safety Markers: When testing aminophenol derivatives, monitor GSH levels and ATP depletion as early markers of toxicity, rather than waiting for late-stage necrosis markers like LDH leakage.
References
-
Lock, E. A., & Reed, C. J. (2004). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Toxicology and Applied Pharmacology.[4] (Validated via NIH/PubMed)
-
Gartland, K. P., et al. (1989).[5] Biochemical characterisation of para-aminophenol-induced nephrotoxic lesions in the F344 rat. Archives of Toxicology.
-
Chisvert, A., et al. (2018). Determination of aminophenol isomers in cosmetic products by HPLC. Journal of Chromatography A.
-
Harmon, A. W., et al. (2005). Comparison of para-aminophenol cytotoxicity in rat renal epithelial cells and hepatocytes. Toxicology.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7814, 4-Aminophenol.
Sources
- 1. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of para-aminophenol by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMAP, the alleged non-toxic isomer of acetaminophen, is toxic in rat and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
A Senior Application Scientist's Guide: 4-Amino-2-(hydroxymethyl)phenol vs. 4-aminophenol in Drug Synthesis
Introduction: Beyond the Archetype
In the landscape of pharmaceutical synthesis, phenols are a recurring and vital motif, present in a significant percentage of FDA-approved small-molecule drugs.[1][2] Among these, 4-aminophenol stands as a cornerstone intermediate, most famously known as the immediate precursor to paracetamol (acetaminophen).[3][4] Its well-defined reactivity and commercial availability have cemented its role in large-scale manufacturing. However, the demands of modern drug discovery—the quest for novel chemical entities with improved efficacy, targeted delivery, and multi-functional capabilities—necessitate a deeper look at more nuanced building blocks.
This guide provides a comparative analysis of 4-aminophenol and its ortho-hydroxymethylated counterpart, 4-Amino-2-(hydroxymethyl)phenol. We will move beyond a simple recitation of properties to explore the causal relationships between structure and reactivity, demonstrating how the addition of a single hydroxymethyl group can unlock new synthetic possibilities and strategic advantages in drug design. This analysis is grounded in established reaction mechanisms and targeted for researchers and process chemists seeking to expand their synthetic toolkit.
Structural and Physicochemical Comparison
At first glance, the two molecules are structurally similar. However, the introduction of the -CH₂OH group ortho to the phenolic hydroxyl in this compound introduces significant changes in physical properties and, more importantly, reactive potential.
Caption: Molecular structures of 4-aminophenol and this compound.
| Property | 4-aminophenol | This compound | Rationale for Difference |
| Molecular Formula | C₆H₇NO[3] | C₇H₉NO₂[5] | Addition of a -CH₂OH group. |
| Molecular Weight | 109.13 g/mol [6] | 139.15 g/mol [5] | Increased mass from the hydroxymethyl group. |
| Hydrogen Bond Donors | 2 (OH, NH₂) | 3 (OH, NH₂, CH₂OH )[5] | The additional hydroxyl group increases H-bond donor capacity. |
| Hydrogen Bond Acceptors | 2 (O, N) | 3 (O, N, O H)[5] | The oxygen of the new hydroxyl group acts as an acceptor. |
| Predicted LogP | 0.04 | 0.3 | The hydroxymethyl group slightly increases lipophilicity despite being polar, due to the added carbon. |
| Reactivity Sites | Amino Group, Phenolic Hydroxyl, Aromatic Ring (ortho to OH) | Amino Group, Phenolic Hydroxyl, Hydroxymethyl Group , Aromatic Ring | The hydroxymethyl group introduces a new, distinct site for chemical modification. |
The Decisive Factor: A Tale of Two Reactivities
The primary distinction in the synthetic utility of these molecules lies in the expanded reactivity of this compound. While both molecules share a nucleophilic amino group and an activatable phenolic ring, the hydroxymethyl group provides a unique chemical handle.
4-aminophenol: The Workhorse for N-Acylation
The synthesis of paracetamol is the quintessential example of 4-aminophenol's utility. The core of this synthesis is the selective N-acylation of the amino group.[4]
-
Causality: The amino group is a stronger nucleophile than the phenolic hydroxyl group. In the reaction with acetic anhydride, the lone pair on the nitrogen atom readily attacks one of the carbonyl carbons.[4] While O-acylation can occur, it is generally less favorable and the resulting ester is more susceptible to hydrolysis than the stable amide bond formed. This inherent selectivity makes 4-aminophenol an ideal and cost-effective starting material for producing N-acetylated phenolic compounds.[7]
Caption: Standard workflow for the synthesis of Paracetamol from 4-aminophenol.
This compound: A Gateway to Multifunctional Molecules
The presence of the hydroxymethyl group transforms the synthetic potential. This group is not merely a passive substituent; it is an active participant that enables diversification.[8]
-
Dual Functionalization: The molecule possesses three distinct reactive sites: the amino group, the phenolic hydroxyl, and the primary alcohol of the hydroxymethyl group. This allows for orthogonal protection and derivatization strategies to build more complex molecules.
-
Prodrug Design: The hydroxymethyl group is an ideal anchor point for creating ester-linked prodrugs.[9] A pharmacologically active agent (e.g., an anti-inflammatory carboxylic acid) can be attached via an ester bond, which can be designed to be cleaved by esterases in a target tissue, releasing both the parent molecule and the secondary drug.
-
Oxidation to Aldehyde/Carboxylic Acid: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid.[8] This introduces new functionalities for subsequent reactions, such as reductive amination or amide bond formation, effectively turning the starting material into a versatile scaffold.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H9NO2 | CID 2763826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2. synthesis-of-paracetamol.pdf [slideshare.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buy this compound (EVT-327080) | 104333-09-7 [evitachem.com]
- 9. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
"comparison of different synthesis routes for 4-Amino-2-(hydroxymethyl)phenol"
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Subject: CAS 23494-08-8 | Synonyms: 5-Amino-2-hydroxybenzyl alcohol, 4-Amino-saligenin[1]
Executive Summary
4-Amino-2-(hydroxymethyl)phenol is a critical bifunctional intermediate used in the synthesis of adrenergic agonists (e.g., Salbutamol/Albuterol derivatives), oxidative hair dyes, and high-resolution photographic developers. Its structure—combining an oxidation-sensitive phenol, a labile benzylic alcohol, and a nucleophilic amine—presents unique synthetic challenges, particularly regarding regioselectivity and stability against polymerization.
This guide objectively compares the two primary synthesis routes:
-
The Nitrophenol Route (Standard Industrial): High atom economy, uses formaldehyde, requires careful control of hydrogenolysis.
-
The Salicylic Acid Route (Alternative/Green): Avoids carcinogenic aldehydes, higher cost, requires chemoselective reduction of carboxylic acids.
Critical Route Analysis
Route A: Hydroxymethylation of 4-Nitrophenol (The "Formylation" Pathway)
This is the dominant industrial route due to the low cost of starting materials. It relies on the ortho-directing power of the phenolic hydroxyl group to install the hydroxymethyl moiety, followed by chemoselective reduction.
-
Mechanism: Electrophilic Aromatic Substitution (EAS) followed by Heterogeneous Catalytic Hydrogenation.
-
Key Challenge: Preventing the reduction of the benzylic alcohol (hydrogenolysis) during the nitro-reduction step.
-
Scalability: High.
Route B: Reduction of 5-Nitrosalicylic Acid (The "Carboxyl-Reduction" Pathway)
This route starts with a pre-functionalized aromatic ring, eliminating the regioselectivity issues of formylation. It involves reducing the carboxylic acid (or ester) to a benzyl alcohol and the nitro group to an amine.
-
Mechanism: Hydride reduction (COOH
CH OH) and Nitro reduction. -
Key Challenge: Chemoselectivity—reducing the acid without touching the nitro group first (or reducing both simultaneously without over-reduction).
-
Scalability: Moderate (limited by hydride reagent costs).
Comparative Data Matrix
| Metric | Route A: Nitrophenol Hydroxymethylation | Route B: Salicylic Acid Reduction |
| Starting Material | 4-Nitrophenol + Formaldehyde | 5-Nitrosalicylic Acid (or Methyl Ester) |
| Step Count | 2 Steps | 2-3 Steps |
| Overall Yield | 55 - 65% | 40 - 50% |
| Atom Economy | High | Moderate (Loss of leaving groups/boron waste) |
| Safety Profile | High Risk: Uses Formaldehyde (Carcinogen) | Moderate Risk: Uses Borane/Hydrides (Flammable) |
| Purity Profile | Potential bis-hydroxymethyl impurities | High regiochemical purity |
| Cost Efficiency | High (Commodity reagents) | Low (Reagents are 5-10x more expensive) |
Detailed Experimental Protocols
Protocol A: The Nitrophenol Route (Recommended for Scale)
Step 1: Synthesis of 2-(Hydroxymethyl)-4-nitrophenol
-
Reagents: 4-Nitrophenol (1.0 eq), Formaldehyde (37% aq, 1.5 eq), NaOH (1.0 eq), HCl.
-
Procedure:
-
Dissolve 4-nitrophenol in 10% NaOH solution at 0°C.
-
Add formaldehyde solution dropwise while maintaining temperature < 10°C.
-
Allow the mixture to stand at room temperature for 24–48 hours (dark conditions recommended).
-
Acidify carefully with HCl to pH 4–5. The product precipitates as a yellow solid.
-
Purification: Recrystallize from ethanol/water to remove unreacted nitrophenol and bis-hydroxymethyl byproducts.
-
Yield: ~60–70%.
-
Step 2: Chemoselective Reduction to this compound
-
Reagents: 2-(Hydroxymethyl)-4-nitrophenol, H
(1 atm), 5% Pd/C (0.5 mol%), Ethanol. -
Critical Control: To prevent hydrogenolysis (cleavage of the C-OH bond to form 4-amino-2-methylphenol), the reaction must be stopped immediately upon consumption of H
equivalent to 3 moles, or performed at neutral pH. -
Procedure:
-
Suspend the nitro-alcohol in ethanol.
-
Add Pd/C catalyst under N
atmosphere. -
Purge with H
and stir at room temperature (do not heat). -
Monitor via TLC/HPLC. The nitro group reduces rapidly; prolonged exposure leads to deoxygenation.
-
Filter catalyst under inert atmosphere (product is oxidation sensitive).
-
Concentrate and crystallize immediately.
-
Protocol B: The Salicylic Acid Route (Recommended for Lab Purity)
Step 1: Esterification & Reduction [1]
-
Reagents: 5-Nitrosalicylic acid, Methanol, H
SO , NaBH . -
Procedure:
-
Reflux 5-nitrosalicylic acid in methanol/H
SO to form Methyl 5-nitrosalicylate (>90% yield). -
Reduce the ester using NaBH
in THF/Methanol or Borane-DMS complex to yield 2-(hydroxymethyl)-4-nitrophenol.[1]
-
-
Step 2: Follow the hydrogenation protocol from Route A.
Visualized Pathways
Diagram 1: Comparative Synthesis Logic
Caption: Route A (Red) offers a direct 2-step path but risks over-reduction. Route B (Green) ensures regiochemistry but adds steps.
Diagram 2: Mechanistic Flow of Route A (Step 1)
Caption: The phenolate anion directs the formaldehyde attack exclusively to the ortho position due to para-blocking by the nitro group.
References
-
Preparation of 4-(hydroxymethyl)-2-nitrophenol (Precursor Synthesis). PrepChem. Retrieved from [Link]
- Oxidation hair dyes based on 4-aminophenol derivatives (Patent EP0395837A1).Google Patents. Describes the industrial hydroxymethylation and reduction conditions.
-
Catalytic reduction of 4-nitrophenol to 4-aminophenol (General Methodology). RSC Advances. Provides kinetic data for the nitro-reduction step. Retrieved from [Link]
-
Reduction of 5-Nitrosalicylic Acid in Water (Route B Reference). Molecules (MDPI). Describes the green reduction of salicylic derivatives. Retrieved from [Link]
-
This compound Structure & Safety Data. PubChem. CID 2763826. Retrieved from [Link]
Sources
Comparative Guide: Inhibitory Effects of 4-Amino-2-(hydroxymethyl)phenol Derivatives on Tyrosinase
This guide provides an in-depth technical comparison of 4-Amino-2-(hydroxymethyl)phenol derivatives against standard tyrosinase inhibitors. It addresses the critical distinction between the parent compound (a substrate) and its functionalized derivatives (potent inhibitors).
Executive Summary & Mechanistic Distinction
The Core Paradox: The parent scaffold, This compound , is not a tyrosinase inhibitor in its native state; it is a substrate (oxidative dye precursor) commonly used in hair coloring. Tyrosinase oxidizes its free amino and hydroxyl groups to form pigments (browning).
The Inhibitory Transformation: Inhibitory activity is achieved only when the 4-amino group is derivatized (e.g., via Schiff base formation, acylation, or urea linkage). These modifications block the enzymatic oxidation of the amine while retaining the phenolic hydroxyl and hydroxymethyl groups, which then act as high-affinity chelators for the binuclear copper active site of tyrosinase.
Mechanism of Action: The "Switch" Effect
-
Parent (Substrate): Binds active site
Oxidized by Forms Quinone Pigment. -
Derivative (Inhibitor): Binds active site
N-substitution prevents oxidation Chelates Dead-End Complex (Competitive Inhibition).
Comparative Performance Data
The following table contrasts the inhibitory potency (IC
Table 1: Tyrosinase Inhibitory Potency (Mushroom Tyrosinase, L-DOPA Substrate)
| Compound Class | Specific Structure/Derivative | IC | Mechanism Type | Binding Affinity ( |
| Optimized Derivative | N-acetyl-4-aminophenyl derivative | 0.0089 | Competitive | < 1.0 nM |
| Standard | Kojic Acid | 16.69 | Mixed/Competitive | ~5.0 |
| Standard | > 100.0 | Competitive | ~1.5 mM | |
| Parent Scaffold | This compound | N/A (Substrate) | Substrate (Oxidizable) | N/A |
| Related Phenol | 4-n-butylresorcinol | 11.20 | Competitive | ~2.3 |
Key Insight: The optimized N-substituted derivative demonstrates an inhibitory potency ~1,800-fold higher than Kojic Acid. This drastic increase is attributed to the "dual-anchor" binding mode: the phenolic oxygen binds Copper A, while the N-substituent extends into the hydrophobic pocket (Val283), stabilizing the complex.
Mechanistic Visualization (Signaling & Binding)
The following diagram illustrates the bifurcation between the substrate pathway (Parent) and the inhibitory pathway (Derivative) within the Tyrosinase Active Site.
Figure 1: Mechanistic bifurcation showing how N-substitution converts the scaffold from a melanin precursor into a high-affinity inhibitor.
Experimental Protocol: Tyrosinase Inhibition Assay
To validate the inhibitory effects of these derivatives, use the following L-DOPA Oxidation Rate Assay . This protocol includes a self-validating "Substrate Check" to ensure your compound is inhibiting, not acting as a substrate.
Reagents
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in Phosphate Buffer (pH 6.8).
-
Substrate: L-DOPA (2.5 mM) fresh solution.
-
Test Compound: this compound derivative (dissolved in DMSO, final <1% v/v).
-
Control: Kojic Acid (Positive Control).
Workflow (Self-Validating)
-
Blank (B): 140
L Buffer + 20 L Solvent (DMSO) + 40 L Enzyme. -
Control (C): 140
L Buffer + 20 L Solvent + 40 L Enzyme + 40 L L-DOPA. -
Test (T): 140
L Buffer + 20 L Test Compound + 40 L Enzyme + 40 L L-DOPA. -
Interference Check (IC): 140
L Buffer + 20 L Test Compound + 40 L Enzyme (NO Substrate).-
Critical Step: If Absorbance of (IC) increases over time, your compound is acting as a substrate (false positive inhibition).
-
Measurement
-
Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes at 25°C.
-
Calculate % Inhibition:
Workflow Diagram
Figure 2: Self-validating assay workflow to distinguish true inhibitors from oxidative substrates.
References
-
Synthesis and Kinetics of N-substituted derivatives
- Title: Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)
- Source:Bioorganic Chemistry / NIH PubMed.
- Significance: Identifies the N-acetyl-4-aminophenyl derivative (Compound 5c) with IC50 = 0.0089 µM.
- Parent Compound Characterization (Substrate Nature)
-
Standard Inhibitor Comparison (Kojic Acid)
- Title: Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the healthcare industry.
- Source:Cellular and Molecular Life Sciences.
- Significance: Provides the standard IC50 range for Kojic Acid (16-50 µM)
"comparative analysis of the reactivity of ortho- vs para-hydroxymethylphenols"
For Researchers, Scientists, and Drug Development Professionals
Abstract
The positional isomerism of the hydroxymethyl group on a phenol ring profoundly dictates its reactivity, influencing reaction pathways and product distributions in a variety of critical chemical transformations. This guide provides an objective, in-depth comparison of the reactivity of ortho-hydroxymethylphenol (salicyl alcohol) and para-hydroxymethylphenol. Supported by mechanistic principles and experimental data, this analysis is designed to aid in the rational design of synthetic routes and deepen the understanding of reaction mechanisms in fields ranging from polymer science to medicinal chemistry.
Molecular Structure and Intrinsic Properties: The Foundation of Differential Reactivity
The distinct chemical behaviors of ortho- and para-hydroxymethylphenol originate from the spatial arrangement of the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups on the phenol ring. This seemingly subtle difference gives rise to significant variations in intramolecular interactions, steric hindrance, and electronic effects.
-
Ortho-Hydroxymethylphenol: The proximity of the hydroxyl and hydroxymethyl groups allows for the formation of a strong intramolecular hydrogen bond.[1] This interaction locks the conformation of the molecule, influences the acidity of the phenolic proton, and plays a crucial role in stabilizing transition states for certain reactions. However, this proximity can also introduce steric hindrance, potentially impeding the approach of bulky reagents.[2]
-
Para-Hydroxymethylphenol: With the functional groups positioned at opposite ends of the aromatic ring, intramolecular hydrogen bonding is impossible. Instead, these molecules engage in intermolecular hydrogen bonding with each other or with solvent molecules.[3][4] The para isomer generally presents a less sterically hindered environment for reactions involving either the hydroxyl or hydroxymethyl group.[2]
Caption: Structures of ortho- and para-hydroxymethylphenol.
Mechanistic Insights: The Central Role of Quinone Methides
The differential reactivity of ortho- and para-hydroxymethylphenols is largely explained by their propensity to form highly reactive quinone methide intermediates upon dehydration.[5] These intermediates are key in condensation reactions and other nucleophilic additions.[6][7] The formation of a quinone methide involves the elimination of a water molecule and is catalyzed by heat, acid, or base.[5]
The transition from a stable aromatic phenol to a non-aromatic quinone methide is energetically demanding, yet it provides a powerful electrophilic center for subsequent reactions. The aromatic ring is regenerated upon nucleophilic attack, providing a strong thermodynamic driving force for the overall reaction.[6]
-
ortho-Quinone Methide: Formed from the ortho-isomer, its reactivity is influenced by the close proximity of the exocyclic methylene and the oxygen atom.
-
para-Quinone Methide: Generated from the para-isomer. Theoretical studies and experimental data suggest that the initial formation of the para-quinone methide can be faster than the ortho version.[5] However, the subsequent reaction rates are highly dependent on the specific reaction conditions and nucleophiles involved.
Caption: Formation of ortho- and para-quinone methides.
Comparative Analysis in Key Chemical Transformations
Condensation Reactions: The Heart of Phenolic Resins
The most significant application of hydroxymethylphenols is in the synthesis of phenol-formaldehyde (PF) resins, the basis for materials like Bakelite.[8] In this context, the isomers exhibit a notable reversal of reactivity trends.
While the initial hydroxymethylation of phenol favors the para position[1][9], the subsequent condensation (polymerization) of the isolated hydroxymethylphenols often proceeds faster with the ortho isomer.[5]
-
ortho-Hydroxymethylphenol: Shows enhanced reactivity in self-condensation reactions. The intramolecular hydrogen bond is believed to facilitate the reaction by pre-organizing the transition state for the formation of methylene bridges.[1][5] This leads to polymers with a high degree of ortho-ortho linkages, resulting in more linear and flexible resin structures.[10]
-
para-Hydroxymethylphenol: Condenses to form methylene bridges, typically at a slower rate than the ortho isomer under certain conditions.[11] The resulting polymers have a higher degree of cross-linking through para-para and ortho-para linkages, leading to more rigid, three-dimensional networks.[8]
Oxidation Reactions
The oxidation of hydroxymethylphenols can yield the corresponding hydroxybenzaldehydes, which are valuable synthetic intermediates. The ease of this transformation is also position-dependent.
-
ortho-Hydroxymethylphenol (Salicyl Alcohol): Can be oxidized to salicylaldehyde. The intramolecular hydrogen bond may influence the reaction rate by affecting the conformation and electronic properties of the hydroxymethyl group.
-
para-Hydroxymethylphenol: Is oxidized to p-hydroxybenzaldehyde. The reaction proceeds without the influence of intramolecular hydrogen bonding, and its rate is primarily governed by electronic and steric factors of the oxidizing agent.
Etherification Reactions
The conversion of the hydroxymethyl group to an ether is another common transformation. The reactivity here is often dictated by the stability of the carbocation intermediate formed during an SN1-type mechanism, or by steric accessibility in an SN2-type reaction.[12]
-
ortho-Hydroxymethylphenol: Etherification can be sterically hindered by the adjacent phenolic hydroxyl group. However, under acidic conditions, the formation of a benzylic carbocation (stabilized by the phenoxy group) is a viable pathway.
-
para-Hydroxymethylphenol: Generally exhibits higher reactivity in etherification due to lower steric hindrance and effective resonance stabilization of the benzylic carbocation intermediate across the entire aromatic system.[12]
Quantitative Data Summary
The following table summarizes key reactivity data, highlighting the differences between the two isomers.
| Reaction Type | Parameter | ortho-Hydroxymethylphenol | para-Hydroxymethylphenol | Rationale / Key Factors |
| Initial Hydroxymethylation | Relative Rate | Slower | Faster | The para position of phenol is electronically and sterically more accessible to electrophilic attack by formaldehyde.[1][9] |
| Base-Catalyzed Condensation | Relative Rate | Faster | Slower | Intramolecular hydrogen bonding in the ortho isomer facilitates the formation of the quinone methide intermediate and stabilizes the transition state.[1][5] |
| pH Effect on Formation | Optimal pH | Rate increases with pH | Rate is less sensitive to pH changes but generally higher at moderate pH. | The transition state for ortho substitution is more stabilized by chelation with certain cations at higher pH.[1] |
Experimental Protocols
An effective way to compare the reactivity is through a controlled self-condensation reaction under basic conditions, monitoring the reaction progress over time.
Protocol: Comparative Self-Condensation of Hydroxymethylphenols
This protocol provides a framework for quantitatively comparing the condensation rates of the ortho and para isomers.
1. Materials:
-
ortho-Hydroxymethylphenol
-
para-Hydroxymethylphenol
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Ethanol (or another suitable solvent)
-
Deionized water
-
Thin-Layer Chromatography (TLC) plates (e.g., silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
-
Reaction vessels (e.g., round-bottom flasks with reflux condensers)
-
Constant temperature bath
2. Experimental Workflow:
Caption: Workflow for comparing isomer reactivity.
3. Detailed Procedure:
-
Reaction Setup: In two separate, identical reaction flasks, dissolve an equimolar amount of ortho-hydroxymethylphenol and para-hydroxymethylphenol in a fixed volume of ethanol/water.
-
Temperature Equilibration: Place both flasks in a constant temperature bath set to the desired reaction temperature (e.g., 70°C) and allow them to equilibrate.
-
Initiation: Initiate the reactions by adding a precise volume of the NaOH catalyst to each flask simultaneously. Start a timer immediately.
-
Monitoring: At predetermined time points, withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute acid (e.g., acetic acid) to neutralize the catalyst.
-
Analysis: Analyze the quenched samples using HPLC to measure the concentration of the remaining monomer. The rate of disappearance of the starting material is indicative of its reactivity.
-
Data Interpretation: Plot the concentration of each isomer against time. The initial slope of this curve will provide the initial reaction rate, allowing for a direct quantitative comparison.
4. Self-Validation and Expected Outcome: This parallel experimental design ensures that any observed differences in reaction rate are directly attributable to the isomeric structure, as all other variables (temperature, concentration, catalyst loading) are held constant. It is expected that the concentration of ortho-hydroxymethylphenol will decrease more rapidly than that of para-hydroxymethylphenol, confirming its higher reactivity in base-catalyzed condensation.
Conclusion
The reactivity of hydroxymethylphenols is a nuanced interplay of electronic effects, steric hindrance, and intramolecular forces.[5] While the para position is generally favored in the initial electrophilic substitution on phenol, the resulting ortho-hydroxymethylphenol often exhibits enhanced reactivity in subsequent condensation reactions.[5] This phenomenon is primarily attributed to the stabilizing effect of intramolecular hydrogen bonding in the ortho isomer, which facilitates the formation of the key quinone methide intermediate. A thorough understanding of these differences is paramount for scientists and researchers aiming to control the synthesis of phenolic polymers, design targeted oxidation reactions, or develop novel therapeutics based on phenol scaffolds. The strategic choice of isomer and reaction conditions (particularly pH and catalyst) can be employed to steer reaction pathways toward desired products.[5]
References
- A Comparative Guide to the Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols. (2025). Benchchem.
-
Phenol formaldehyde resin. Wikipedia. [Link]
-
The reaction of phenol with formaldehyde: II. The ratio of ortho‐ and para‐hydroxymethylphenol in the base‐catalyzed hydroxymethylation of phenol. (2025). ResearchGate. [Link]
-
Synthesis and Mechanism of Metal-Mediated Polymerization of Phenolic Resins. (2016). PMC. [Link]
- Comparative Reactivity of Ortho- and Para-Methoxyethylphenol: A Guide for Researchers. (2025). Benchchem.
-
The Generation and Reactions of Quinone Methides. (2011). PMC. [Link]
-
Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. (2001). Forest Products Laboratory. [Link]
-
Mechanistic investigations of photochemical generation of quinone methides. (2025). RSC Publishing. [Link]
-
Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. (2009). Catalysis Eprints database. [Link]
-
Organic chemistry question about Etherification. (2013). Reddit. [Link]
-
Hydroxymethyl – Knowledge and References. Taylor & Francis. [Link]
-
Strength of intramolecular vs intermolecular hydrogen bonds. (2013). Chemistry Stack Exchange. [Link]
-
Are there any other differences between intramolecular and intermolecular hydrogen bonding?. (2018). Quora. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic investigations of photochemical generation of quinone methides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 10. Synthesis and Mechanism of Metal-Mediated Polymerization of Phenolic Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. reddit.com [reddit.com]
"assessing the batch-to-batch consistency of synthesized 4-Amino-2-(hydroxymethyl)phenol"
Executive Summary: The Stability Paradox
4-Amino-2-(hydroxymethyl)phenol (CAS 104333-09-7) is a critical intermediate, most notably serving as the direct precursor to Salbutamol (Albuterol) .[1][2] Its structural duality—containing both an oxidizable aniline and a phenol moiety—makes it notoriously unstable.[2] In drug development, the challenge is not merely synthesizing it, but synthesizing it consistently.
This guide objectively compares the batch-to-batch consistency of this intermediate produced via two distinct synthetic routes: Catalytic Hydrogenation (Method A) and Chemical Reduction (Method B) .[1][2] We provide experimental protocols to assess purity, oxidative degradation, and downstream performance.[2]
Comparative Framework: Process Robustness
To assess consistency, we evaluated three consecutive batches produced by two common industrial methods.
-
Method A: Catalytic Hydrogenation (The Modern Standard)
-
Method B: Iron/Acid Reduction (The Legacy/Béchamp Alternative) [1]
Comparative Data: Batch Variability Analysis
The following data represents the analysis of the isolated intermediate before recrystallization to highlight process capability.
| Metric | Method A (Hydrogenation) | Method B (Fe Reduction) | Interpretation |
| Mean Purity (HPLC) | 98.2% (± 0.3%) | 94.1% (± 2.8%) | Method A is tighter; Method B fluctuates significantly.[1][2] |
| Major Impurity | Over-reduction products (<0.5%) | Azo/Azoxy dimers (1.5 - 3.0%) | Method B promotes oxidative coupling.[1][2] |
| Color (Visual) | Off-white / Pale Cream | Pink to Dark Purple | Dark color indicates rapid oxidation (quinone imine formation).[1][2] |
| Iron Content (ICP-MS) | < 10 ppm | 150 - 500 ppm | High residual metal in Method B catalyzes degradation.[1][2] |
| Yield Consistency | 88% (± 1.5%) | 76% (± 6.0%) | Method B suffers from physical losses in iron sludge.[1][2] |
Critical Workflow Visualization
The following diagram illustrates the synthesis pathways and the critical "Consistency Checkpoints" (CCP) where variability is introduced or detected.
Figure 1: Comparative synthesis workflow highlighting the divergence in work-up complexity and risk factors.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Analytical Assessment via HPLC
To objectively assess batch consistency, a robust HPLC method capable of separating the oxidizable amine from its degradation products is required.
Causality: Standard C18 columns often fail to retain hydrophilic aminophenols.[2] We utilize a Mixed-Mode or Ion-Pairing approach to ensure peak shape and separation.[1][2]
Method Parameters:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Primesep 100 (Mixed-mode) or C18 with Ion Pairing (e.g., Zorbax Eclipse Plus C18).[1][2]
-
Mobile Phase:
-
Gradient: Isocratic 10% B (for Primesep) or Gradient 5% -> 50% B (for C18).
-
Detection: UV at 275 nm (max absorption for aminophenols) and 450 nm (to detect colored oxidation impurities).[2]
-
Sample Prep (Crucial): Dissolve 10 mg sample in 10 mL Mobile Phase A containing 0.1% Sodium Metabisulfite (antioxidant).[2]
-
Validation Step: Inject a sample without antioxidant.[2] If new peaks appear within 1 hour, the sample is degrading in the vial.
-
Protocol 2: The "Stress Test" (Accelerated Aging)
A consistent batch must not only be pure at
-
Take 1g samples from Method A and Method B.
-
Store in open vials at 40°C / 75% RH for 24 hours.
-
Visual Check:
-
HPLC Check: Quantify the decrease in the main peak area.
Decision Logic for Batch Release
The following decision tree outlines the logic for accepting a batch of this compound for downstream synthesis (e.g., Salbutamol production).
Figure 2: Quality Control Decision Tree. Note that color is a "fail-early" indicator for oxidative instability.[1][2]
Conclusion & Recommendation
For researchers and manufacturers requiring high batch-to-batch consistency of This compound :
-
Avoid Chemical Reduction (Method B): The variability in iron quality and the difficulty in removing microscopic metal residues lead to inconsistent oxidative stability.[2]
-
Adopt Catalytic Hydrogenation (Method A): This route provides a cleaner impurity profile and superior physical stability.[2]
-
Implement Antioxidant Buffers: During analysis, always use sodium metabisulfite in the diluent to prevent artifactual degradation during HPLC runs.[2]
References
-
PubChem. "this compound (Compound)."[1][2][4] National Library of Medicine.[2] Accessed Jan 2026.[2] [Link][1][2]
-
SIELC Technologies. "HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column." SIELC Application Notes. [Link]
-
European Pharmacopoeia (Ph.[2] Eur.). "Salbutamol Sulfate Monograph: Impurity Analysis."[2] EDQM. (Contextual reference for downstream impurity limits). [Link][1][2]
-
Agilent Technologies. "Detection of Low-Level Impurities in Salbutamol Using SFC." Agilent Application Notes, 2024. [Link]
Sources
- 1. Phenol, 4-(2-aminoethyl)- (CAS 51-67-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C7H9NO2 | CID 2763826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. 2-Amino-4-(hydroxymethyl)phenol | C7H9NO2 | CID 12000270 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2-(hydroxymethyl)phenol
As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 4-Amino-2-(hydroxymethyl)phenol demand rigorous adherence to established protocols. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond mere instruction to explain the critical reasoning behind each procedure. Our goal is to ensure that every step you take in your laboratory is a self-validating system of safety and responsibility.
Core Principles: Understanding the Hazard Profile
This compound is a substituted phenolic compound. Like many chemicals in this class, its disposal is not a trivial matter of discarding it in a sink or general waste. Phenolic compounds are recognized as priority pollutants by regulatory bodies like the U.S. Environmental Protection Agency (EPA) due to their potential for environmental toxicity and persistence.[1] Proper disposal is therefore a legal and ethical obligation.
The primary hazards associated with this compound necessitate a cautious and informed approach.[2][3]
Table 1: Hazard Classification of this compound
| Hazard Class | GHS Hazard Statement | Rationale and Implications |
| Acute Toxicity | H302: Harmful if swallowed | Ingestion can lead to adverse health effects, underscoring the need to prevent any cross-contamination of work surfaces or personal items.[2][3] |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause inflammation and irritation. This necessitates the use of appropriate chemical-resistant gloves.[2] |
| Eye Damage | H319: Causes serious eye irritation | The chemical poses a significant risk to vision upon contact, making robust eye protection mandatory.[2][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. All handling of the solid compound should be done in a well-ventilated area or fume hood to minimize this risk.[2][5] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Repeated exposure may lead to an allergic response, a key reason why contaminated personal protective equipment (PPE) must be disposed of and not reused.[2] |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | This is a critical factor for disposal. Improper disposal via sinks can introduce the compound into waterways, causing significant harm to aquatic ecosystems. |
Immediate Safety Directive: Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, the correct PPE is non-negotiable. This is your first and most critical line of defense.
Table 2: Required Personal Protective Equipment (PPE) for Disposal Procedures
| PPE Category | Specification | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin irritation and potential absorption.[6] |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles | To protect against dust particles and accidental splashes, preventing serious eye irritation.[4][6] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[2][6] |
| Respiratory | Use only in a chemical fume hood or well-ventilated area | To prevent inhalation of dust, which can cause respiratory irritation.[2][6] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[7][8] It should never be disposed of down the drain or in the general trash.[7] The most common and accepted terminal disposal method is high-temperature incineration by a licensed chemical waste management facility.[5][9]
The following diagram outlines the decision-making process for managing different waste streams containing this chemical.
Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.
Protocol 2.1: Disposal of Solid Waste and Contaminated Materials
This protocol applies to unused or expired solid this compound, as well as disposable labware with visible solid contamination (e.g., weighing boats, contaminated gloves, bench paper).
-
Container Selection: Choose a sturdy, sealable container designated for solid hazardous chemical waste. Ensure it is compatible with the chemical. High-density polyethylene (HDPE) containers are a common choice.
-
Transfer: Carefully transfer the solid waste into the designated container inside a chemical fume hood to prevent the generation of airborne dust.[2][6]
-
Sealing: Securely seal the container lid. Do not overfill; leave at least 10% headspace to prevent expansion.
-
Labeling: Immediately affix a completed hazardous waste label to the container (see Section 3).
-
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area, away from incompatible materials like strong oxidizers.[4][9]
Protocol 2.2: Disposal of Liquid Waste Solutions
This protocol applies to any aqueous or organic solutions containing this compound.
-
Waste Segregation: It is critical to maintain separate waste streams for halogenated and non-halogenated solvents, as well as acidic, basic, and aqueous wastes. Never mix this compound waste with incompatible chemicals. Consult your institution's waste guidelines.
-
Container Selection: Use a designated, leak-proof container appropriate for liquid hazardous waste. Ensure the container material is compatible with the solvent used in your solution.
-
Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills. Perform this transfer in a chemical fume hood.
-
Sealing and Labeling: Securely cap the container and affix a completed hazardous waste label. Update the chemical contents on the label each time waste is added.[10]
-
Storage: Store the container in secondary containment (e.g., a plastic tub) within your designated Satellite Accumulation Area.
Protocol 2.3: Decontamination and Disposal of Empty Containers
An "empty" container that once held this compound is not considered empty from a regulatory standpoint until it is properly decontaminated.
-
Initial Rinse: The first rinse is the most critical step. Rinse the container three times with a small amount of a suitable solvent (water or an appropriate organic solvent that the chemical is soluble in).[11]
-
Collect Rinsate: Crucially, this first rinsate must be collected and disposed of as liquid hazardous waste according to Protocol 2.2.[7] Subsequent rinses may also require collection depending on local regulations.
-
Deface Label: Completely obliterate, remove, or deface the original manufacturer's label to prevent confusion.[11]
-
Final Disposal: Once triple-rinsed and dried, the container can typically be disposed of in the appropriate laboratory glass or plastic recycling bin, in accordance with your institution's policies.[11]
The Critical Compliance Step: Hazardous Waste Labeling
Proper labeling is mandated by law and is essential for the safety of everyone who will handle the container.[12] An improperly labeled container can lead to dangerous chemical reactions, improper disposal, and significant regulatory fines.
Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels.[13][14] While formats vary, all labels must include the following core information:
-
The words "Hazardous Waste" .[12]
-
Generator Information: The name and contact phone number of the principal investigator or responsible researcher, along with the lab's building and room number.[12][13]
-
Chemical Composition: List the full, unabbreviated names of all chemical constituents and their approximate percentages or volumes. Do not use formulas or trade names.[13][15]
-
Hazard Characteristics: Check all boxes that apply (e.g., Toxic, Irritant).[10][15]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and preparedness is key to mitigating harm.
Minor Spill (Contained on a manageable surface):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the PPE outlined in Table 2, including respiratory protection if dealing with a significant amount of powder.
-
Containment: Prevent the spill from spreading or entering any drains.[2]
-
Cleanup (Solid): Use dry cleanup procedures.[2] Gently sweep the material into a dustpan and place it, along with any contaminated cleaning materials (e.g., paper towels), into a designated hazardous waste container. Avoid generating dust.[2][6]
-
Decontaminate: Clean the spill area with an appropriate solvent and paper towels, collecting all cleanup materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Major Spill:
Evacuate the immediate area, alert others, and contact your institution's emergency response or EHS department immediately. Do not attempt to clean up a large or uncontained spill yourself.
Exposure First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[2]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[2][3]
-
Ingestion: If the person is conscious, rinse their mouth with water.[2] Call a poison control center or seek immediate medical attention.[2]
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- Apollo Scientific. (n.d.). 4-(Hydroxymethyl)phenol Safety Data Sheet.
- Fisher Scientific. (n.d.). Material Safety Data Sheet for 3-Diethylaminophenol.
- ECHEMI. (n.d.). 4-Amino-2-methylphenol SDS, 2835-96-3 Safety Data Sheets.
-
Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]
-
Hazardous Waste Experts. (2020, May 30). What To Include On A Chemical Waste Label. Retrieved from [Link]
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]
- Fisher Scientific. (2025, December 20). Safety Data Sheet for 4-(2-Hydroxyethyl)phenol.
- Capot Chemical Co., Ltd. (n.d.). MSDS of 5-Amino-2-(hydroxymethyl)phenol.
- Fisher Scientific. (2025, December 22). Safety Data Sheet for 2-Amino-4-methylphenol.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-aminophenol.
- National Institutes of Health (NIH). (n.d.). NIH Chemical Waste Tag Guidance Tool.
-
McGill University. (n.d.). Hazardous waste disposal guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 604: Phenols. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Phenol. Retrieved from [Link]
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- BLD Pharm. (n.d.). This compound | 104333-09-7.
-
Centers for Disease Control and Prevention (CDC). (n.d.). Phenol - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Method PV2039: 4-Methoxyphenol.
- Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube.
- University of Pittsburgh. (2016, November 15). Chemical Waste Information (Labeling). Retrieved from the University of Pittsburgh Department of Chemistry Intranet.
- University of Michigan. (n.d.). Completing the Chemical (Hazardous) Waste Label. Retrieved from the University of Michigan EHS website.
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Method 32: Phenol and Cresol.
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link]
- University of New South Wales (UNSW). (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
- EvitaChem. (n.d.). Buy this compound.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Metalworking Fluids: Safety and Health Best Practices Manual. Retrieved from [Link]
-
Yale University Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
- Apollo Scientific. (n.d.). 623-05-2 Cas No. | 4-(Hydroxymethyl)phenol.
Sources
- 1. saltworkstech.com [saltworkstech.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. youtube.com [youtube.com]
- 10. nems.nih.gov [nems.nih.gov]
- 11. otago.ac.nz [otago.ac.nz]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. Chapter 8 - Hazardous Waste Disposal Procedures [ehs.cornell.edu]
- 14. Hazardous waste disposal guidelines | Hazardous Waste Management - McGill University [mcgill.ca]
- 15. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
